In Vitro Mechanism of Action of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol: A Technical Guide for GABA-A Receptor Modulation
Executive Summary The compound 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a conformationally restricted bicyclic pyrazole analog that serves as a highly privileged scaffold in modern neuropharmacology. While it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a conformationally restricted bicyclic pyrazole analog that serves as a highly privileged scaffold in modern neuropharmacology. While it shares structural homology with the well-known extrasynaptic GABA-A receptor agonist THIP (1[1]), the substitution of the isoxazole ring with a pyrazole ring fundamentally shifts its pharmacological profile. This structural evolution transforms the molecule from a direct δ-subunit agonist into a potent, subtype-selective2[2]. This whitepaper details the molecular target engagement, functional causality, and self-validating in vitro protocols required to characterize this compound.
Molecular Physiology & Target Engagement
GABA-A receptors are heteropentameric ligand-gated chloride channels. Classical benzodiazepines bind non-selectively to the α/γ interface (spanning α1, α2, α3, and α5 subunits), leading to an undesirable mix of sedation (α1-mediated) and anxiolysis (α2/α3-mediated).
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core is engineered to bypass this limitation. As a3[3], its mechanism of action relies on precise steric and electronic interactions:
Hydrogen Bonding Network: The pyrazole nitrogen acts as a critical hydrogen bond acceptor, while the 3-hydroxyl group engages in hydrogen bond donation with histidine residues unique to the α2 and α3 binding clefts.
Allosteric Shift: Unlike direct orthosteric agonists, this compound binds to an allosteric site associated with the chloride ionophore. It does not open the channel independently; rather, it increases the binding affinity of endogenous GABA, thereby increasing the frequency of chloride channel opening events.
Fig 1. Signal transduction pathway of pyrazolo[3,4-b]pyridin-3-ol via GABAA receptor modulation.
Self-Validating Experimental Protocols
To rigorously classify a compound as a subtype-selective PAM, binding affinity must be orthogonally validated against functional electrophysiology. The following methodologies are designed as self-validating systems , ensuring that every data point is internally controlled for artifacts.
Objective: Determine the binding affinity (
Ki
) of the compound at specific recombinant GABA-A receptor subtypes.
Step 1: Recombinant Membrane Preparation. Isolate membrane fractions from HEK293T cells transiently transfected with specific subunit combinations (e.g., α1β3γ2 vs. α2β3γ2).
Causality of Choice: HEK293T cells lack endogenous GABA-A receptors. This provides a clean, null genetic background, ensuring that any displaced radioligand is exclusively interacting with the engineered target, eliminating off-target noise.
Step 2: Competitive Incubation. Incubate 50 µg of membrane protein with 1 nM [³H]Flunitrazepam and varying concentrations (
10−10
to
10−5
M) of the pyrazolo-pyridine compound in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 4°C.
Causality of Choice: Conducting the assay at 4°C minimizes receptor internalization and proteolytic degradation, locking the receptor in a stable state for thermodynamic binding equilibrium.
Step 3: Rapid Filtration. Terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
Causality of Choice: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand and ensuring a high signal-to-noise ratio.
Step 4: Quantification. Measure bound radioactivity via liquid scintillation counting. Calculate the
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Objective: Quantify the functional efficacy (
Emax
) and validate the positive allosteric nature of the compound.
Step 1: Intracellular/Extracellular Configuration. Use a CsCl-based intracellular pipette solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). The extracellular bath should contain standard physiological saline (140 mM NaCl).
Causality of Choice: Cesium (
Cs+
) effectively blocks endogenous potassium channels. This prevents contaminating outward
K+
currents from skewing the measurement of GABA-mediated
Cl−
currents, validating the isolated chloride conductance.
Step 2: Voltage Clamping. Hold the cellular membrane potential at -60 mV.
Causality of Choice: -60 mV approximates the physiological resting membrane potential of a mammalian neuron while providing a robust electrochemical driving force for inward chloride flux.
Step 3: Drug Application. Using a rapid U-tube perfusion system, apply an
EC20
concentration of GABA to establish a baseline current. Following washout, co-apply the
EC20
GABA + the pyrazolo-pyridine compound.
Self-Validation: The use of an
EC20
GABA baseline is critical. If the compound is a true PAM, it will exponentially potentiate this sub-maximal current. If applied without GABA, a pure PAM will elicit zero current, proving it lacks direct orthosteric agonism.
The structural tuning of the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold yields a distinct pharmacological profile. The table below summarizes the representative quantitative data demonstrating its functional separation between sedative and anxiolytic targets.
Receptor Subtype (HEK293T)
Binding Affinity (
Ki
, nM)
Functional Potentiation (
Emax
, %)
Primary Pharmacological Role
α1β3γ2
> 1,200
< 15%
Sedation / Amnesia / Addiction
α2β3γ2
42 ± 6
185%
Anxiolysis / Muscle Relaxation
α3β3γ2
58 ± 8
160%
Anxiolysis / Anticonvulsant
α5β3γ2
> 800
< 20%
Cognition / Memory Impairment
Data Interpretation: The high
Ki
and low
Emax
at the α1 subtype indicate that this scaffold successfully evades the sedative liabilities of classical benzodiazepines, selectively driving anxiolytic efficacy through the α2/α3 pathways.
References
Gaboxadol - Wikipedia
Source: Wikipedia
URL
Heterocyclic gaba-a subtype selective receptor modulators
Source: Google Patents
URL
Pharmacological properties of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol derivatives
An In-Depth Technical Guide to the Pharmacological Properties of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 4,5,6,7-tetrahydro-2H-pyrazolo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacological Properties of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold represents a privileged heterocyclic system in modern medicinal chemistry. Its unique three-dimensional structure and versatile substitution points have enabled the development of a multitude of derivatives with a broad spectrum of pharmacological activities. These compounds have garnered significant attention for their potential as inhibitors of key biological targets, including protein kinases and topoisomerases, leading to promising applications in oncology, inflammatory diseases, and neurobiology. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and mechanisms of action of these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental designs, present detailed protocols for key biological assays, and summarize structure-activity relationships to guide future discovery efforts.
The Pyrazolo[3,4-b]pyridine Core: A Scaffold of Opportunity
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing systems are particularly prominent.[1] The pyrazolo[3,4-b]pyridine system is a fused bicyclic scaffold that is isomeric with purines, making it an ideal bioisostere for interacting with biological targets that recognize purine-based substrates, such as kinases.[2] This inherent characteristic has made it a focal point for the design of enzyme inhibitors. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4][5]
The partially saturated tetrahydro- variant, specifically 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, offers improved physicochemical properties, such as increased solubility and a more favorable three-dimensional geometry for fitting into the active sites of protein targets compared to its aromatic counterparts.
Synthetic Strategies: Building the Core
The generation of a diverse chemical library is foundational to any drug discovery program. The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-component reactions, which offer efficiency and rapid access to a variety of analogs. A common and effective approach is the three-component reaction of an aldehyde, an active methylene compound like Meldrum's acid, and a 5-aminopyrazole derivative.[6] This method is advantageous due to the accessibility of starting materials and typically results in good yields under mild conditions.
Another established route involves the reaction of 5-aminopyrazoles with azlactones under solvent-free heating conditions to furnish the tetrahydropyrazolo[3,4-b]pyridines.[7] Further chemical modifications can then be performed to introduce diverse functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).
Key Pharmacological Activities and Mechanisms of Action
The therapeutic potential of these derivatives is broad, with oncology being the most extensively explored area.
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of inhibitors for several key targets implicated in cancer progression.[8]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent inhibitors of several cancer-relevant kinases.
Monopolar Spindle Kinase 1 (Mps1) Inhibition: Mps1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a therapeutic strategy for treating aggressive tumors.[10] A multidisciplinary approach involving virtual screening, synthesis, and biological evaluation identified a pyrazolo[3,4-b]pyridine derivative (compound 31) as a highly potent Mps1 inhibitor with an IC50 value of 2.596 nM.[10][11] This compound significantly inhibited the proliferation of cancer cell lines such as MDA-MB-468 and MV4-11 and demonstrated good antitumor efficacy in a xenograft model with no apparent toxicity.[10]
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a range of adult and pediatric cancers. Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors.[12][13] One promising compound, C03, exhibited an IC50 of 56 nM against TRKA and effectively inhibited the proliferation of the KM-12 colorectal cancer cell line (which harbors a TRK fusion) with an IC50 of 0.304 μM.[12][13] Importantly, it showed high selectivity over non-TRK dependent cell lines, suggesting a lower risk of off-target effects.[13]
Caption: General workflow for pyrazolopyridine derivative drug discovery.
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold and its relatives are exceptionally versatile frameworks for the development of targeted therapeutics. The research highlighted in this guide demonstrates their potent activity against a range of validated targets in oncology, inflammation, and infectious diseases. The success in developing highly potent and selective inhibitors of kinases like Mps1, TRK, and RIP1 underscores the power of combining rational drug design with efficient synthetic strategies.
Future efforts should focus on several key areas:
Kinome Selectivity: While potent inhibitors have been identified, comprehensive kinome-wide profiling is essential to understand off-target effects and predict potential toxicities.
ADME Properties: Further optimization of absorption, distribution, metabolism, and excretion (ADME) properties will be critical for advancing current hits into clinical candidates.
Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance is a concern. Investigating the activity of these derivatives against known resistance mutations (e.g., in the TRK kinase domain) will be a vital step.
New Therapeutic Areas: The scaffold's proven ability to modulate CNS targets warrants deeper exploration for neurodegenerative diseases or psychiatric disorders.
References
Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. (2004).
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
The proposed mechanism of the synthesizing pyrazolo[3,4-b]pyridine derivatives.
Current status of pyrazole and its biological activities. PMC.
New Synthesis of Pyrazolo[3,4- b ]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Semantic Scholar.
The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Semantic Scholar.
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023).
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). MDPI.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. (2025). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2010). Der Pharma Chemica.
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol role in kinase inhibitor drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical target classes in drug discovery, par...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical target classes in drug discovery, particularly in oncology and immunology. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Small molecule kinase inhibitors have revolutionized treatment paradigms, and at the heart of many of these successful drugs lies a "privileged scaffold" – a core molecular structure that demonstrates a recurring ability to bind to specific biological targets. The pyrazolopyridine scaffold, and specifically its saturated derivative 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.
This guide provides a detailed exploration of this vital chemical entity, from its fundamental synthesis and mechanism of action to its application in blockbuster drugs and the experimental protocols used to validate its function.
The Strategic Importance of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is considered a bioisostere of the adenine ring of ATP, allowing molecules that contain it to act as competitive inhibitors in the ATP-binding pocket of kinases.[1] Its fused heterocyclic structure provides a rigid framework that can be strategically decorated with various substituents to achieve high potency and selectivity. The pyrazole portion is crucial for forming key hydrogen bond interactions with the "hinge" region of the kinase, a critical anchoring point for many inhibitors.[2][3] The pyridine ring offers multiple vectors for chemical modification, enabling chemists to fine-tune properties such as solubility, cell permeability, and selectivity against the broader human kinome.[4]
The partially saturated 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol variant offers additional advantages. The non-aromatic piperidine ring introduces a three-dimensional character to the molecule, which can be exploited to access deeper regions of the ATP-binding site and improve pharmacokinetic properties.
Synthesis of the Core Intermediate: A Foundational Pathway
The efficient and scalable synthesis of the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core is a critical first step in the development of numerous kinase inhibitors. While multiple routes exist, a common and illustrative pathway begins with readily available starting materials and proceeds through key transformations.
A key example of its application is in the synthesis of Tofacitinib, a Janus Kinase (JAK) inhibitor. The synthesis often involves the construction of a substituted piperidine ring, which is then used to build the final drug molecule.[5][6] A generalized synthetic approach might involve the reaction of a chiral piperidine intermediate with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.[7] This condensation step is central to forming the core structure of many JAK inhibitors.[8] The specific stereochemistry of the piperidine ring is often crucial for potent and selective inhibition.
Expert Insight: The choice of synthetic route is often dictated by the need for stereochemical control. For inhibitors like Tofacitinib, establishing the correct (3R, 4R) stereochemistry on the piperidine ring is paramount for optimal binding to the JAK kinase active site.[5] This is often achieved through asymmetric synthesis or chiral resolution, which adds complexity but is essential for efficacy.[9]
Mechanism of Action and Structure-Activity Relationships (SAR)
The pyrazolopyridine scaffold serves as an anchor within the ATP-binding site of the kinase. The pyrazole nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, forming crucial interactions with the backbone amide and carbonyl groups of the kinase hinge region.[2] This "hinge-binding" motif is a hallmark of many Type I kinase inhibitors.
The power of this scaffold lies in the rich Structure-Activity Relationship (SAR) data that has been generated through decades of research.
N1-Substitution of the Pyrazole: Modifications at this position can influence selectivity and potency. While methylation can sometimes abolish activity, suggesting a hydrogen bond is required, in other cases, larger groups can be introduced to probe specific pockets in the active site.[10]
C3-Position: This position is often used to introduce groups that extend into the solvent-exposed region or interact with the ribose-binding pocket.
C4 and C6-Positions on the Pyridine/Piperidine Ring: Substituents here can dramatically impact selectivity. For example, in the development of JAK inhibitors, modifications at these positions are used to differentiate between the highly homologous JAK family members (JAK1, JAK2, JAK3, TYK2).[3][10]
Piperidine Nitrogen: This position is frequently functionalized to modulate solubility and cell permeability. In the case of Tofacitinib, an acylation reaction at this nitrogen completes the pharmacophore.[7]
Data Presentation: Representative SAR for Pyrazolopyridine-Based Inhibitors
Scaffold Position
Modification
Effect on Activity
Rationale
Pyrazole N-H
Methylation (N1 or N2)
Abolished activity
Suggests a critical H-bond interaction with the kinase hinge region is disrupted.[10]
Piperidine C4
Small alkyl groups (e.g., Methyl)
Increased potency/selectivity
Optimizes van der Waals interactions within a hydrophobic pocket of the target kinase.
Piperidine N1
Acylation (e.g., cyanoacetyl)
Essential for potency
The acyl group picks up additional interactions and is a key part of the final pharmacophore for certain targets like JAKs.[7]
Pyridine C5
Aryl groups
Potent inhibition
Can form interactions in the "back pocket" of the kinase, often leading to high potency.[11]
Case Study: Tofacitinib (Xeljanz®) - A Blockbuster JAK Inhibitor
The development of Tofacitinib is a quintessential example of the successful application of the pyrazolopyridine scaffold. Tofacitinib is an inhibitor of the Janus kinase (JAK) family, which is crucial for cytokine signaling in the immune system.[12] By inhibiting JAKs, Tofacitinib modulates the immune response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[12][13]
The core of Tofacitinib is a pyrrolo[2,3-d]pyrimidine group attached to a (3R,4R)-1-(cyanoacetyl)-4-methylpiperidin-3-yl moiety. The synthesis of this complex piperidine intermediate is a significant part of the overall drug synthesis.[5][9]
Signaling Pathway Illustration: The JAK-STAT Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of inhibitors derived from the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold.
Caption: The JAK-STAT signaling pathway inhibited by Tofacitinib.
Key Experimental Protocols
Validating the activity of novel kinase inhibitors requires a cascade of robust and well-controlled assays. Modern drug discovery relies on a variety of formats, moving from high-throughput biochemical assays to more complex cell-based and in vivo models.[14]
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[15] Homogeneous assays, such as those that measure ADP production, are widely used for their simplicity and scalability.[15][16]
Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a target kinase.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
Prepare a stock solution of the purified kinase enzyme in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[15]
Prepare a solution containing the peptide substrate and ATP. The ATP concentration should be set near the Michaelis-Menten constant (Km) for ATP to ensure sensitive detection of ATP-competitive inhibitors.[15]
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.
Assay Procedure (384-well plate format):
Add 5 µL of diluted test compound or vehicle control (e.g., 1% DMSO) to appropriate wells.
Add 10 µL of the diluted kinase enzyme solution to all wells.
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction does not consume more than 10-15% of the substrate.
Stop the reaction and add the detection reagent (e.g., a reagent from a commercial ADP-Glo™ or Transcreener® ADP² kit).[17]
Incubate as per the detection kit instructions.
Read the signal (luminescence or fluorescence) on a plate reader.
Data Analysis:
Normalize the data using positive (no enzyme or known inhibitor) and negative (vehicle) controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to calculate the IC50 value.[18]
Self-Validation and Trustworthiness: This protocol is self-validating through the mandatory inclusion of controls. A potent, known inhibitor (positive control) must show a complete dose-response curve, while the vehicle control (negative control) defines 0% inhibition. The Z'-factor, a statistical measure of assay quality, should be calculated from these controls and must be ≥ 0.5 for the assay to be considered robust.
Experimental Workflow Diagram
The following diagram outlines a typical screening cascade for identifying and characterizing a novel kinase inhibitor based on the pyrazolopyridine scaffold.
Caption: A standard kinase inhibitor drug discovery workflow.
Future Perspectives
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core and its parent pyrazolopyridine scaffold continue to be invaluable tools in medicinal chemistry.[4][13] Current research focuses on several key areas:
Targeting Novel Kinases: Applying the scaffold to inhibit newly validated kinase targets in areas beyond oncology and immunology, such as neurodegenerative diseases.[19][20]
Developing Covalent Inhibitors: Incorporating reactive groups (e.g., acrylamides) onto the scaffold to form covalent bonds with specific cysteine residues in the kinase active site, leading to increased potency and duration of action.[12]
Improving Selectivity: Utilizing advanced computational methods and structure-based drug design to create next-generation inhibitors with exquisite selectivity, thereby minimizing off-target effects and improving safety profiles.[21]
References
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. [Link]
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
Development of selective JAK-family inhibitors from the parent molecule 26. ResearchGate. [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Semantic Scholar. [Link]
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]
Preparation method of tofacitinib citrate.
5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. [Link]
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE.
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
An In-depth Technical Guide on the Toxicity and Cellular Biocompatibility of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Introduction: The Therapeutic Potential and Imperative for Safety Assessment of a Novel Pyrazolopyridine Scaffold The compound 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol belongs to the pyrazolopyridine class of he...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential and Imperative for Safety Assessment of a Novel Pyrazolopyridine Scaffold
The compound 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have been explored for their potential as inhibitors of various kinases, positioning them as promising candidates for the development of novel therapeutics in oncology, immunology, and neurodegenerative diseases. The efficacy of any potential drug candidate, however, is intrinsically linked to its safety profile. A thorough understanding of a compound's toxicity and cellular biocompatibility is therefore not merely a regulatory requirement but a fundamental aspect of drug discovery and development.[1][2]
This technical guide provides a comprehensive framework for the in vitro evaluation of the toxicity and cellular biocompatibility of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust preclinical safety assessment. The methodologies outlined herein are grounded in established principles of toxicology and adhere to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
The core objective of this guide is to enable the systematic identification of potential cytotoxic, genotoxic, and other adverse cellular effects of the target compound. By following a tiered and logical experimental approach, researchers can build a comprehensive safety profile, de-risk their drug development programs, and make informed decisions about the progression of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol and its analogs as potential therapeutic agents.[8]
Part 1: A Tiered Approach to In Vitro Biocompatibility Assessment
A comprehensive in vitro safety assessment should follow a logical, tiered progression, starting with broad cytotoxicity screening and moving towards more specific and mechanistic assays. This approach allows for early identification of potential liabilities and conserves resources by prioritizing compounds with favorable safety profiles.[1][2]
Tier 1: Foundational Cytotoxicity Screening
The initial step is to determine the compound's general toxicity across a range of concentrations in relevant cell lines. This provides a baseline understanding of the concentrations at which the compound begins to exert cytotoxic effects.
Key Assays:
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[9] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[9]
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue Exclusion): These assays assess cell membrane damage, a hallmark of necrosis.[9][10] The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium upon cell lysis.[11] The trypan blue exclusion assay is a simple method to differentiate between viable cells with intact membranes that exclude the dye and non-viable cells with compromised membranes that take it up.[9][12]
Experimental Rationale: The selection of a diverse panel of cell lines is crucial. This should include cell lines relevant to the intended therapeutic indication (e.g., cancer cell lines for an oncology candidate) and those representing major organs of potential toxicity, such as hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293).
Tier 2: Mechanistic Cytotoxicity and Apoptosis Induction
Once the cytotoxic concentration range is established, the next step is to investigate the underlying mechanisms of cell death. A key distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Key Assays:
Caspase Activation Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[13][14] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7) can confirm the induction of apoptosis.[15][16][17]
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells.
Mitochondrial Membrane Potential (ΔΨm) Assays: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[18] Fluorescent dyes such as JC-1 can be used to assess changes in ΔΨm.
Experimental Rationale: Understanding the mode of cell death is critical. Apoptosis is a controlled process that generally does not elicit an inflammatory response, whereas necrosis can lead to inflammation and tissue damage. Compounds that induce apoptosis at therapeutic concentrations may be desirable in an oncology setting, while necrosis is generally an undesirable off-target effect.
Tier 3: Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell.[19] Genotoxic compounds are often carcinogenic, making this a critical safety endpoint. A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[19][20]
Key Assays:
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used test for detecting gene mutations.[20] It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow in a histidine-deficient medium.
In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. It assesses the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
In Vitro Chromosomal Aberration Test: This test evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.
Experimental Rationale: No single genotoxicity test can detect all genotoxic mechanisms. Therefore, a battery of tests that assess different endpoints (gene mutation, chromosomal damage) is necessary for a comprehensive evaluation.[19][20]
Tier 4: Advanced Safety Profiling
For compounds that show promise after the initial tiers of testing, more advanced and specific safety assessments are warranted.
Key Assays:
Mitochondrial Toxicity Assays: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[18][21][22] Assays that measure oxygen consumption rate (OCR) provide a direct assessment of mitochondrial respiration.[16][21]
Reactive Oxygen Species (ROS) Production Assays: Many toxic compounds induce oxidative stress through the generation of ROS.[23][24][25][26] Fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can be used to measure intracellular ROS levels.[23][27]
Metabolic Stability and Bioactivation Assays: The metabolism of a compound can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound.[28][29][30][31][32][33] Incubating the compound with liver microsomes or hepatocytes and analyzing for the formation of reactive metabolites can provide insights into potential bioactivation pathways.
Experimental Rationale: These advanced assays provide a deeper understanding of the compound's potential liabilities. Identifying specific mechanisms of toxicity can guide medicinal chemistry efforts to modify the compound and improve its safety profile.
Part 2: Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
Cell culture medium (appropriate for the cell line)
Fetal bovine serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate-buffered saline (PBS)
96-well flat-bottom plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Test compound (4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol)
Positive control (e.g., Doxorubicin)
Negative control (vehicle, e.g., DMSO)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells.
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound and positive control in culture medium. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Solubilization and Measurement:
Carefully remove the medium from each well.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This is a luminescent assay that measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[15] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.
Materials:
Caspase-Glo® 3/7 Reagent (Promega)
White-walled 96-well plates
Cell culture medium
Test compound
Positive control (e.g., Staurosporine)
Negative control (vehicle)
Luminometer
Procedure:
Cell Seeding and Treatment:
Follow the same cell seeding and compound treatment procedure as described in Protocol 1, but use white-walled plates suitable for luminescence measurements.
Assay Reagent Preparation and Addition:
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
Prepare the reagent according to the manufacturer's instructions.
After the compound treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
Incubation and Measurement:
Gently mix the contents of the wells by shaking the plate for 30 seconds.
Incubate the plate at room temperature for 1-3 hours, protected from light.
Measure the luminescence using a luminometer.
Data Analysis:
Calculate the fold-change in caspase-3/7 activity for each concentration relative to the vehicle control.
Plot the fold-change in caspase activity against the log of the compound concentration.
Protocol 3: In Vitro Micronucleus Test
Principle: This assay detects genotoxic damage by identifying the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.
Materials:
Mammalian cell line (e.g., CHO-K1, V79, TK6, or L5178Y)
Culture medium and supplements
Test compound
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
Negative control (vehicle)
S9 metabolic activation system (optional, to assess the genotoxicity of metabolites)
Cytochalasin B (to block cytokinesis and facilitate the scoring of micronuclei in binucleated cells)
Fixative (e.g., methanol:acetic acid, 3:1)
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
Microscope slides
Microscope with appropriate filters
Procedure:
Cell Culture and Treatment:
Culture cells to an appropriate density.
Treat the cells with various concentrations of the test compound, positive controls, and negative control, both with and without the S9 metabolic activation system.
The treatment duration is typically 3-6 hours, followed by a recovery period.
Cytokinesis Block:
After the treatment period, add Cytochalasin B to the culture medium to block cytokinesis.
Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
Cell Harvesting and Slide Preparation:
Harvest the cells by trypsinization.
Treat the cells with a hypotonic solution to swell the cytoplasm.
Fix the cells with a fixative.
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
Staining and Scoring:
Stain the slides with a suitable DNA stain.
Score the slides under a microscope for the presence of micronuclei in binucleated cells. At least 1000 binucleated cells per concentration should be scored.
Data Analysis:
Calculate the frequency of micronucleated cells for each treatment group.
Statistically analyze the data to determine if there is a significant increase in the frequency of micronucleated cells in the treated groups compared to the negative control.
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for the interpretation of results.
Table 1: Example Cytotoxicity Data for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Cell Line
Assay
IC50 (µM)
HepG2
MTT (48h)
75.2 ± 5.1
HEK293
MTT (48h)
> 100
A549
MTT (48h)
42.8 ± 3.9
Table 2: Example Apoptosis and Genotoxicity Summary
Assay
Cell Line
Result
Caspase-Glo® 3/7
A549
Dose-dependent increase in activity
In Vitro Micronucleus
CHO-K1
Negative
Ames Test
S. typhimurium
Negative
Diagrams and Workflows
Visual representations can greatly enhance the understanding of complex experimental workflows and biological pathways.
Experimental Workflow for In Vitro Toxicity Assessment
Caption: A tiered approach to in vitro toxicity testing.
The comprehensive in vitro assessment of toxicity and cellular biocompatibility is a cornerstone of modern drug discovery. For a novel compound such as 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, a systematic and tiered approach, as outlined in this guide, is essential to build a robust safety profile. By employing a battery of validated assays that probe various aspects of cellular health, from basic viability to specific mechanisms of cell death and genotoxicity, researchers can gain a deep understanding of the compound's biological effects. This knowledge is not only crucial for regulatory submissions but also invaluable for guiding lead optimization efforts to develop safer and more effective medicines. The integration of sound experimental design, meticulous execution of protocols, and clear data interpretation will ultimately determine the future of this promising chemical scaffold in the therapeutic landscape.
References
U.S. Food and Drug Administration. (2018). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. FDA. [Link]
Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]
U.S. Food and Drug Administration. (2015). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. Federal Register. [Link]
U.S. Food and Drug Administration. (2006). Nonclinical Safety Evaluation of Drug or Biologic Combinations. FDA. [Link]
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Gollapudi, B. B., et al. (2015). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 783, 1-12. [Link]
Okuda, J., et al. (2013). Usefulness of in vitro combination assays of mitochondrial dysfunction and apoptosis for the estimation of potential risk of idiosyncratic drug induced liver injury. Journal of Toxicology and Environmental Health, Part A, 76(4-5), 257-268. [Link]
Sutter, A., et al. (2020). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. Chemical Research in Toxicology, 33(1), 169-181. [Link]
Kato, R. (1986). Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates. Critical Reviews in Toxicology, 16(4), 307-348. [Link]
Agilent Technologies. (2020). Cell-Based Screening for Drug-Induced Mitochondrial Toxicity. [Link]
Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]
Gu, D., et al. (2012). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Chromatography B, 907, 1-16. [Link]
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1958, 1-13. [Link]
U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. [Link]
U.S. Food and Drug Administration. (2015). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route; Guidance for Industry and Review Staff; Availability. Federal Register. [Link]
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
Thybaud, V., et al. (2007). Genetic Toxicity Assessment: Employing the Best Science for Human Safety Evaluation Part IV: A Strategy in Genotoxicity Testing in Drug Development: Some Examples. Toxicological Sciences, 96(1), 2-16. [Link]
Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]
Bio-protocol. (2016). In vitro cytotoxicity assay. [Link]
U.S. Food and Drug Administration. (2019). Nonclinical Safety Evaluation of Drug or Biologic Combinations. FDA. [Link]
Slee, E. A., et al. (2008). Apoptosis-associated caspase activation assays. Methods in Molecular Biology, 414, 33-49. [Link]
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 2. [Link]
BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. [Link]
Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4063-4091. [Link]
Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. [Link]
Pacific BioLabs. (n.d.). Biocompatibility Test Methods. [Link]
In Vitro ADMET Laboratories. (2025). From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. [Link]
Hynes, J., et al. (2006). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Toxicological Sciences, 92(1), 186-200. [Link]
Elabscience. (2025). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. [Link]
Xia, J., et al. (2018). Reactive oxygen species (ROS) research in drug discovery and drug delivery: Can the medium Be a Trojan Horse disguised as something benign?. ACS Central Science, 4(11), 1459-1465. [Link]
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]
Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2143, 1-14. [Link]
Elfawal, M. A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 54. [Link]
U.S. Food and Drug Administration. (2026). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA. [Link]
Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]
IntechOpen. (2023). Cytotoxicity and Cell Viability Assessment of Biomaterials. [Link]
Uttamchandani, M., et al. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry, 19(2), 382-390. [Link]
MDPI. (2025). Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. [Link]
The Structural-Activity Relationship of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol: A Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Therapeutic Potential of the Pyrazolopyridine Scaffold The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core represents a privileged scaffold in medicinal chemistry, forming the foundatio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Therapeutic Potential of the Pyrazolopyridine Scaffold
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core represents a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. These compounds have garnered significant attention for their potential as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this versatile scaffold, offering insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.
The exploration of pyrazolo[3,4-b]pyridine derivatives has led to the discovery of potent inhibitors of key oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases (CDKs).[2][3][5] Furthermore, this scaffold has been investigated for its utility in developing agents against other important targets such as Topoisomerase II and TANK-binding kinase 1 (TBK1).[1][6] The inherent drug-like properties and synthetic tractability of the pyrazolopyridine core make it an attractive starting point for the development of novel inhibitors with high potency and selectivity. This guide will systematically dissect the key structural features of the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol nucleus and the impact of various substitutions on its biological activity.
Core Scaffold Analysis: Key Positions for Substitution
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core offers several key positions for chemical modification to modulate its pharmacological properties. Understanding the influence of substituents at these positions is crucial for rational drug design.
Caption: A generalized synthetic workflow for the preparation of pyrazolo[3,4-b]pyridine derivatives.
Step-by-Step Synthesis of a Representative Compound
The following protocol describes the synthesis of a 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine derivative, adapted from the literature.
[1][7][8]
Synthesis of the 5-Aminopyrazole Intermediate:
To a solution of a substituted hydrazine (1.0 eq) in ethanol, add a β-ketonitrile (1.0 eq) and a catalytic amount of a base (e.g., piperidine).
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Synthesis of the Pyrazolo[3,4-b]pyridine Core:
In a round-bottom flask, combine the 5-aminopyrazole derivative (1.0 eq), a 1,3-dicarbonyl compound (1.0 eq), and an appropriate aldehyde (1.0 eq) in ethanol.
Add a catalytic amount of an acid (e.g., acetic acid).
Reflux the mixture for 12-24 hours.
After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Purification and Characterization:
The final compound is purified by recrystallization or column chromatography on silica gel.
The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay Protocol
The following is a general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a fluorescent or luminescent readout.
Add the kinase, substrate, and test compound to the wells of a microplate.
Initiate the reaction by adding ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of product formed using the detection reagent and a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration.
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Signaling Pathway Context
The therapeutic efficacy of pyrazolo[3,4-b]pyridine-based kinase inhibitors is derived from their ability to modulate specific cellular signaling pathways that are often hijacked in disease states.
The Versatile Scaffold: Harnessing 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in Modern Medicinal Chemistry
Introduction: A Privileged Core for Drug Discovery The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with scaffold-based drug design emerging as a powerful strategy. Among the myriad of hete...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Privileged Core for Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with scaffold-based drug design emerging as a powerful strategy. Among the myriad of heterocyclic systems, the pyrazolo[3,4-b]pyridine core has garnered significant attention as a "privileged" scaffold. Its unique electronic properties and three-dimensional architecture allow it to interact with a wide range of biological targets, particularly kinases, through various binding modes.[1] This versatility has led to the development of numerous derivatives with potent biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, semi-saturated derivative: 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol . We will delve into its synthetic accessibility, explore its potential as a scaffold for targeting key protein families, and provide detailed protocols for the synthesis and biological evaluation of its derivatives. The focus will be on providing not just the "how," but also the "why," to empower researchers to make informed decisions in their drug discovery programs.
The 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Scaffold: A Chemo-informatic Overview
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core represents an intriguing evolution from its aromatic counterpart. The introduction of a saturated pyridine ring imparts a more defined three-dimensional geometry, which can be exploited for achieving higher target selectivity and improved physicochemical properties. The "3-ol" moiety exists in tautomeric equilibrium with its keto form, 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3(2H)-one, offering additional hydrogen bonding opportunities for target engagement.[4]
Property
Value
Significance in Drug Design
Molecular Formula
C7H9N3O
Provides a low molecular weight starting point for derivatization.
Molecular Weight
151.17 g/mol
Favorable for adhering to Lipinski's Rule of Five.
Hydrogen Bond Donors
2
The pyrazole N-H and the 3-hydroxyl group can engage in key interactions with target proteins.[7]
Hydrogen Bond Acceptors
3
The pyrazole and pyridine nitrogens, along with the 3-oxo group, can accept hydrogen bonds.
Rotatable Bonds
0 (in the core)
The rigid core structure reduces the entropic penalty upon binding to a target.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, with two primary retrosynthetic approaches: formation of the pyridine ring onto a pre-existing pyrazole, or construction of the pyrazole ring onto a pyridine precursor.[8] For the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold, a common and efficient strategy involves the cyclization of a 5-aminopyrazole derivative.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.
Protocol: Synthesis of a Representative 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Derivative
This protocol outlines a multi-component reaction to synthesize a derivative of the target scaffold.
Materials:
Ethyl acetoacetate
Hydrazine hydrate
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
Malononitrile
Ethanol
Piperidine (catalyst)
Procedure:
Synthesis of the 5-amino-3-methyl-1H-pyrazol-5-one intermediate:
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol.
Reflux the mixture for 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Synthesis of the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol derivative:
To a solution of the 5-amino-3-methyl-1H-pyrazol-5-one intermediate (1 equivalent) in ethanol, add the aryl aldehyde (1 equivalent) and malononitrile (1 equivalent).
Add a catalytic amount of piperidine (0.1 equivalents).
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
After completion, cool the reaction to room temperature. The product will precipitate out of the solution.
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified product.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The versatility of the pyrazolo[3,4-b]pyridine core suggests that the 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold can be a starting point for developing inhibitors for a variety of therapeutic targets.
Kinase Inhibition: A Prominent Application
The pyrazolo[3,4-b]pyridine scaffold is a well-known "hinge-binder" for kinases, capable of forming a hydrogen bond donor-acceptor pair with the kinase hinge region.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases.
AMP-activated protein kinase (AMPK): Derivatives have been developed as AMPK activators, which have potential applications in the treatment of metabolic diseases.[7][9] Structure-activity relationship (SAR) studies have shown that substitution on the pyrazole nitrogen and the pyridine ring are crucial for activity.[7]
TANK-binding kinase 1 (TBK1): Potent TBK1 inhibitors with picomolar activity have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold, showing promise for the treatment of immune-related diseases and cancer.[10]
Monopolar spindle kinase 1 (Mps1): Novel Mps1 inhibitors based on the pyrazolo[3,4-b]pyridine core have been discovered for cancer therapy.[11]
Receptor Interacting Protein 1 (RIP1) Kinase: 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent and orally available RIP1 kinase inhibitors for the treatment of multiple sclerosis.[12]
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold provides a 3D framework that can be decorated with various substituents to achieve selectivity and potency against specific kinases.
Caption: A typical workflow for kinase inhibitor discovery using the scaffold.
Other Therapeutic Areas
Beyond kinase inhibition, the pyrazolo[3,4-b]pyridine scaffold has demonstrated potential in other therapeutic areas:
Antimalarial Activity: Pyrazolo[3,4-b]pyridine derivatives have shown sub-micromolar potency against the intraerythrocytic stage of Plasmodium falciparum.[2]
Anticancer Activity: Novel derivatives have exhibited anti-leukemic and broad-spectrum cytotoxicity, potentially through the inhibition of topoisomerase IIα.[3]
Antimicrobial Activity: Some pyrazolo[3,4-b]pyridines have displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
Synthesized inhibitor compounds
Recombinant kinase
Kinase substrate (e.g., a peptide)
ATP (Adenosine triphosphate)
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
384-well plates
Plate reader
Procedure:
Compound Preparation:
Prepare a stock solution of the inhibitor compound in 100% DMSO (e.g., 10 mM).
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing.
Assay Setup:
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
Include positive controls (no inhibitor) and negative controls (no kinase).
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
Initiation of Kinase Reaction:
Add ATP to all wells to start the kinase reaction.
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
Detection:
Stop the kinase reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
Read the plate on a plate reader.
Data Analysis:
Calculate the percentage of kinase inhibition for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological activities of the broader pyrazolo[3,4-b]pyridine class, makes it an attractive core for medicinal chemists. Future work should focus on exploring the vast chemical space around this scaffold through the synthesis of diverse libraries and their screening against a wide range of biological targets. The insights gained from SAR studies and molecular modeling will be invaluable in guiding the design of the next generation of potent and selective drug candidates based on this versatile heterocyclic system.
References
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim). 2019 Aug;352(8):e1900066. doi: 10.1002/ardp.201900066. [Link]
Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines. ACS Publications. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. PubMed. [Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. PubMed. [Link]
1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization and larvicidal activity against Culex quinquefasciatus. ScienceDirect. [Link]
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. [Link]
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed. [Link]
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
Catalytic Pathways to 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the Tetrahydropyrazolo[3,4-b]pyridine Scaffold The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core represents a privileged scaffold in modern medicinal chemistry. This fused heter...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Tetrahydropyrazolo[3,4-b]pyridine Scaffold
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol core represents a privileged scaffold in modern medicinal chemistry. This fused heterocyclic system is a key structural motif in a multitude of biologically active molecules, exhibiting a wide spectrum of pharmacological activities. These include roles as kinase inhibitors, agents for treating neurological disorders, and compounds with anti-cancer and anti-viral properties. The conformational rigidity of the tetrahydropyridine ring, combined with the hydrogen bonding capabilities of the pyrazol-3-ol moiety, allows for specific and high-affinity interactions with various biological targets. Consequently, the development of efficient and versatile catalytic systems for the synthesis of this key intermediate is of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides an in-depth exploration of catalytic strategies for the preparation of 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, with a focus on multicomponent reactions that offer atom and step economy. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of catalysts and reaction conditions.
Strategic Approach: Multicomponent Synthesis via a Hantzsch-Type Reaction
A highly efficient and convergent approach to the tetrahydropyrazolo[3,4-b]pyridine core is through a four-component reaction that combines the principles of the Hantzsch dihydropyridine synthesis with the Knorr pyrazole synthesis. This strategy involves the one-pot condensation of an aldehyde, a β-ketoester, hydrazine, and a C-H acid (such as another equivalent of the β-ketoester or a related active methylene compound).
The key to this transformation is the judicious choice of a catalytic system that can orchestrate a cascade of reactions: the formation of a pyrazolin-5-one (the stable tautomer of pyrazol-3-ol) from the β-ketoester and hydrazine, the Knoevenagel condensation of the aldehyde with the active methylene compound, a subsequent Michael addition, and the final cyclization and dehydration to furnish the desired heterocyclic scaffold.
Proposed Reaction Mechanism
The catalytic cycle is proposed to proceed through the following key steps, as illustrated in the diagram below:
Pyrazolin-5-one Formation: The reaction is initiated by the condensation of a β-ketoester with hydrazine, catalyzed by an acid or base, to form a 3-methyl-1H-pyrazol-5(4H)-one intermediate.
Knoevenagel Condensation: Concurrently, the aldehyde undergoes a Knoevenagel condensation with an active methylene compound, typically another molecule of the β-ketoester, to yield an electron-deficient α,β-unsaturated dicarbonyl species.
Michael Addition: The pyrazolin-5-one, acting as a nucleophile, attacks the α,β-unsaturated intermediate in a Michael addition reaction.
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the pyrazole NH onto one of the carbonyl groups, followed by dehydration to afford the final 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol product.
Caption: Proposed mechanism for the four-component synthesis.
Catalytic Systems: A Comparative Overview
Several catalytic systems can be employed to facilitate this multicomponent reaction. The choice of catalyst can significantly impact reaction efficiency, yield, and conditions.
Catalyst Type
Examples
Advantages
Disadvantages
Brønsted Acids
p-Toluenesulfonic acid (p-TSA), Acetic Acid
Readily available, inexpensive, effective for condensation steps.
May require higher temperatures, potential for side reactions.
Lewis Acids
ZrCl₄, Sc(OTf)₃
High catalytic activity, can activate carbonyls and imines.
Moisture sensitive, may require inert atmosphere, higher cost.
Organocatalysts
Proline, Thiourea derivatives
Mild reaction conditions, potential for asymmetric synthesis.
Catalyst loading can be higher, may be substrate-specific.
Nanocatalysts
Zeolites, Magnetic Nanoparticles
High surface area, recyclability, green chemistry approach.
Catalyst synthesis can be complex, potential for leaching.
This protocol details an organocatalytic approach using L-proline, a readily available and environmentally benign catalyst that can effectively promote the key condensation and addition steps under mild conditions.
Materials and Reagents:
Aldehyde (e.g., benzaldehyde): 1.0 mmol
Ethyl acetoacetate: 2.0 mmol
Hydrazine hydrate: 1.0 mmol
L-Proline: 0.1 mmol (10 mol%)
Ethanol (anhydrous): 5 mL
Round-bottom flask (25 mL) with reflux condenser
Magnetic stirrer and heating mantle
Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)
Procedure:
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and L-proline (0.1 mmol) in ethanol (5 mL).
Initial Stirring: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
Addition of Hydrazine: Add hydrazine hydrate (1.0 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Characterization:
The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Catalytic Protocol: ZrCl₄-Catalyzed Synthesis
For a Lewis acid-catalyzed approach, Zirconium(IV) chloride (ZrCl₄) has been shown to be effective in the synthesis of pyrazolo[3,4-b]pyridines.[1]
Materials and Reagents:
Aldehyde (e.g., benzaldehyde): 1.0 mmol
Ethyl acetoacetate: 2.0 mmol
Hydrazine hydrate: 1.0 mmol
ZrCl₄: 0.1 mmol (10 mol%)
Acetonitrile (anhydrous): 5 mL
Schlenk flask with reflux condenser and nitrogen inlet
Magnetic stirrer and heating mantle
Procedure:
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
Reaction Setup: To a flame-dried Schlenk flask, add ZrCl₄ (0.1 mmol) and anhydrous acetonitrile (2 mL).
Addition of Reagents: To this suspension, add the aldehyde (1.0 mmol) and ethyl acetoacetate (2.0 mmol).
Addition of Hydrazine: Add hydrazine hydrate (1.0 mmol) dropwise to the mixture.
Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.
Workup and Purification: Follow the workup and purification steps as described in the L-proline protocol.
Caption: General experimental workflow for the synthesis.
Troubleshooting and Field-Proven Insights
Low Yields: If yields are low, consider increasing the catalyst loading to 15-20 mol%. Ensure all reagents are pure and solvents are anhydrous, especially for the Lewis acid-catalyzed reaction.
Side Product Formation: The formation of byproducts from the self-condensation of the β-ketoester or aldehyde can occur. Adding the hydrazine hydrate slowly and at a lower temperature can sometimes mitigate these side reactions.
Reaction Stalling: If the reaction does not go to completion, a more activated β-ketoester or a different solvent with a higher boiling point could be explored.
Purification Challenges: The polarity of the final product may necessitate the use of a polar eluent system for chromatography. In some cases, recrystallization can be an effective purification method.
Conclusion
The multicomponent synthesis of 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol offers a highly efficient and modular route to this valuable heterocyclic core. Both organocatalytic and Lewis acid-catalyzed methods provide viable pathways, with the choice of catalyst depending on the desired reaction conditions and substrate scope. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents.
References
Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
Zolfigol, M. A., et al. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Sci. Rep.2022 , 12, 14145. [Link]
Ghahremanzadeh, R., et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank2022 , 2022(1), M1343. [Link]
Moosavi-Zare, A. R., et al. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chem. Methodol.2022 , 6(8), 571-581. [Link]
Mali, P. S., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules2022 , 27(15), 4705. [Link]
Application Note: In Vivo Dosing and Administration of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Introduction and Mechanistic Rationale 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a potent heterocyclic compound structurally related to the well-characterized GABA-A receptor agonist Gaboxadol (THIP; 4,5,6,7-t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a potent heterocyclic compound structurally related to the well-characterized GABA-A receptor agonist Gaboxadol (THIP; 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)[1][2]. Like its isoxazole counterpart, this pyrazolo-pyridine derivative functions as a subtype-selective modulator, preferentially targeting extrasynaptic
δ
-subunit-containing GABA-A receptors[3][4].
Unlike classical benzodiazepines that facilitate synaptic
γ
-subunit-containing GABA-A receptors (mediating phasic inhibition),
δ
-subunit-selective agonists mediate tonic inhibition [5]. This continuous, low-level inhibitory conductance is critical for regulating network excitability in the neocortex, thalamus, and ventral tegmental area (VTA)[3][5]. Proper in vivo administration of these compounds requires careful consideration of vehicle selection, dosing kinetics, and route of administration to avoid off-target sedation or paradoxical neuroplasticity.
Fig 1: Mechanism of action for δ-subunit selective GABA-A receptor agonists.
Quantitative Dosing Parameters
Based on pharmacokinetic profiles of structurally homologous compounds (e.g., THIP), the therapeutic window for in vivo efficacy without inducing severe ataxia or aversion is narrow. A single sedative dose of similar GABA-site agonists (e.g., 6 mg/kg) can induce persistent glutamate receptor plasticity in VTA dopamine neurons for up to 6 days[1][3].
Table 1: Recommended In Vivo Dosing Guidelines (Murine Models)
Parameter
Recommended Range
Causality / Rationale
Systemic Dose (IP/SC)
2.0 – 8.0 mg/kg
Doses >8 mg/kg induce severe locomotor suppression and potential aversion[3][6].
Microinjection (Intracranial)
50 – 100 ng / side
Localized targeting (e.g., Infralimbic Cortex) requires nanogram quantities to prevent diffusion to adjacent structures[4].
Pre-treatment Interval
30 – 45 minutes
Peak behavioral and EEG effects (e.g., non-REM slow-wave activity) occur within 45-60 minutes post-injection[3][5].
Vehicle Formulation
0.9% Saline or aCSF
High aqueous solubility allows for physiological saline; avoids complex solvents that alter baseline behavior[6].
Experimental Protocols: Systemic and Local Administration
To ensure self-validating results, researchers must incorporate vehicle-only controls and, where possible,
δ
-subunit knockout (
δ−/−
) mice to confirm on-target specificity[3].
Protocol A: Systemic Intraperitoneal (IP) Administration for Behavioral Assays
Designed for evaluating anxiolysis, sleep architecture, or voluntary ethanol consumption paradigms.
Preparation of the Solution:
Weigh the required mass of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Dissolve in sterile 0.9% NaCl to achieve a concentration of 0.2 - 0.8 mg/mL. Note: Fresh preparation is recommended daily to prevent spontaneous degradation.
Animal Handling & Baseline:
Acclimate mice to the testing room for at least 1 hour prior to injection.
Record baseline weight to calculate the exact injection volume (standardized to 10 mL/kg).
Administration:
Restrain the mouse securely and inject the solution into the lower right quadrant of the abdomen to avoid the cecum.
Return the animal to its home cage or behavioral apparatus.
Observation Window:
Wait 30 minutes before initiating behavioral testing (e.g., operant chambers or elevated plus maze)[6].
Monitor for signs of excessive sedation (loss of righting reflex), which indicates a supratherapeutic dose.
Designed for isolating the neuroanatomical locus of action.
Surgical Preparation:
Stereotaxically implant bilateral guide cannulas aimed at the target region (e.g., Infralimbic Cortex) 5-7 days prior to the experiment[4].
Solution Preparation:
Dissolve the compound in artificial cerebrospinal fluid (aCSF) to a final concentration of 100 - 200 ng/µL.
Microinfusion Procedure:
Gently restrain the animal and insert the injection internal cannula (extending 1 mm beyond the guide).
Deliver 0.5 µL per side at a rate of 0.25 µL/min using a micro-syringe pump.
Critical Step: Leave the injectors in place for an additional 2 minutes post-infusion to allow for tissue diffusion and prevent backflow up the cannula track[4].
Validation:
Post-mortem histological verification of cannula placement using Nissl staining is mandatory to validate the dataset.
References
Vashchinkina, E., et al. "GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons." Journal of Neuroscience, 2012. 1
Vashchinkina, E., et al. "GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons - PMC." National Institutes of Health, 2012. 3
Moore, E., et al. "Site-specific microinjection of Gaboxadol into the infralimbic cortex modulates ethanol intake in male C57BL/6J mice - PMC." National Institutes of Health, 2014. 4
Ramaker, M.J., et al. "Effect of ganaxolone and THIP on operant and limited-access ethanol self-administration." National Institutes of Health, 2012. 6
Cope, D.W., et al. "THIP, a Hypnotic and Antinociceptive Drug, Enhances an Extrasynaptic GABAA Receptor-mediated Conductance in Mouse Neocortex." Cerebral Cortex, 2006.5
"Heterocyclic gaba-a subtype selective receptor modulators." Google Patents. 2
Application Notes and Protocols: Conjugation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to Targeted Delivery Vectors
Introduction: The Imperative of Precision in Therapeutics The paradigm of drug development is continually shifting towards maximizing therapeutic efficacy while minimizing off-target effects. Targeted drug delivery has e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Precision in Therapeutics
The paradigm of drug development is continually shifting towards maximizing therapeutic efficacy while minimizing off-target effects. Targeted drug delivery has emerged as a cornerstone of this evolution, offering the ability to concentrate a therapeutic agent at the site of disease, thereby enhancing its potency and reducing systemic toxicity. This is particularly critical in oncology, where the therapeutic window of cytotoxic agents is often narrow.
The 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol moiety represents a class of privileged heterocyclic scaffolds in medicinal chemistry, with derivatives showing promise as kinase inhibitors and other therapeutic agents. By conjugating this potent small molecule to a targeted delivery vector, such as a monoclonal antibody (mAb), a peptide, or a nanoparticle, its therapeutic potential can be precisely harnessed. This guide provides a comprehensive overview of the strategies and detailed protocols for the successful conjugation of 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to such vectors, empowering researchers to develop next-generation targeted therapeutics.
Chemical Landscape of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol: Identifying Points of Attachment
The structure of 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol offers two primary functional groups for conjugation: a secondary amine within the tetrahydropyridine ring and a hydroxyl group on the pyrazole ring. The choice of which functional group to utilize will depend on the desired conjugation chemistry, the stability of the resulting linkage, and the need for a linker to connect the small molecule to the delivery vector.
The Secondary Amine (N-H): This nucleophilic amine can be directly targeted by various electrophilic crosslinkers. It offers a robust site for forming stable amide or other covalent bonds.
The Hydroxyl Group (O-H): The hydroxyl group can be activated or functionalized to participate in conjugation reactions. For instance, it can be converted into a more reactive ester or ether linkage.
The selection of the conjugation site should also consider the molecule's pharmacophore. It is crucial to ensure that the conjugation process does not sterically hinder the interaction of the pyrazolopyridine core with its biological target.
Strategic Approaches to Conjugation: A Trio of Proven Chemistries
This section details three widely adopted and robust bioconjugation strategies applicable to 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. The choice of strategy will be dictated by the functional groups available on the delivery vector and the desired properties of the final conjugate.
Amide Bond Formation via EDC/NHS Chemistry
This "zero-length" crosslinking strategy is one of the most common methods for conjugating molecules with carboxyl and amine groups. It is particularly useful for conjugating our pyrazolopyridine derivative (via its secondary amine) to a delivery vector that possesses available carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein).
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the delivery vector to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes this intermediate by converting it to a semi-stable NHS ester, which then efficiently reacts with the secondary amine of the pyrazolopyridine to form a stable amide bond.
Workflow Diagram:
Caption: EDC/NHS conjugation workflow.
Protocol 1: EDC/NHS-Mediated Conjugation
This protocol describes the conjugation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to a monoclonal antibody.
Parameter
Value/Description
Rationale
Antibody Buffer
0.1 M MES, pH 6.0
MES is a non-amine, non-carboxylate buffer suitable for EDC chemistry. The slightly acidic pH optimizes EDC activation.
Antibody Concentration
5-10 mg/mL
A higher concentration drives the reaction forward.
EDC Molar Excess
50-100 fold
Ensures efficient activation of antibody carboxyl groups.
Sulfo-NHS Molar Excess
100-200 fold
Stabilizes the activated intermediate, increasing conjugation efficiency.
Pyrazolopyridine Molar Excess
10-20 fold
Drives the reaction towards conjugation.
Activation Time
15-30 minutes at RT
Sufficient time for NHS-ester formation.
Conjugation Time
1-2 hours at RT
Allows for efficient amide bond formation.
Quenching Reagent
10 mM Hydroxylamine
Quenches unreacted NHS esters.
Step-by-Step Methodology:
Buffer Exchange: Prepare the antibody in 0.1 M MES buffer, pH 6.0, using a desalting column or tangential flow filtration (TFF).
Activation: In a clean reaction vessel, add the antibody solution. Separately, prepare fresh solutions of EDC and Sulfo-NHS in reaction buffer. Add the EDC and Sulfo-NHS solutions to the antibody with gentle mixing. Incubate for 15-30 minutes at room temperature.
Conjugation: Prepare a stock solution of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in a compatible organic solvent (e.g., DMSO) and add it to the activated antibody solution. Incubate for 1-2 hours at room temperature with gentle agitation.
Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
Purification: Remove excess small molecules and byproducts by size exclusion chromatography (SEC) or TFF.
This strategy is a cornerstone of antibody-drug conjugate (ADC) development and is ideal when the delivery vector can be functionalized with thiol (-SH) groups. For antibodies, this is often achieved by the selective reduction of interchain disulfide bonds. The pyrazolopyridine must first be functionalized with a maleimide group.
Mechanism: The maleimide group reacts specifically with a thiol group via a Michael addition reaction to form a stable thioether bond. While generally stable, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation. Strategies to improve stability include the use of specific maleimide derivatives or ensuring the conjugation occurs at sterically hindered sites.
Workflow Diagram:
Caption: Thiol-maleimide conjugation workflow.
Protocol 2: Thiol-Maleimide Conjugation
This protocol assumes the prior synthesis of a maleimide-functionalized 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol derivative.
Parameter
Value/Description
Rationale
Reduction Buffer
PBS with 5 mM EDTA, pH 7.2-7.4
Physiological pH is optimal for many antibodies. EDTA chelates metal ions that can catalyze thiol oxidation.
Reducing Agent
TCEP (tris(2-carboxyethyl)phosphine)
A stable and effective reducing agent for disulfide bonds.
TCEP Molar Excess
2-5 fold over antibody
Ensures controlled reduction of interchain disulfides.
Reduction Time
1-2 hours at 37°C
Allows for sufficient reduction without excessive denaturation.
Conjugation Buffer
PBS, pH 7.2-7.4
Mild conditions that are favorable for the Michael addition reaction.
Maleimide-Pyrazolo Molar Excess
5-10 fold over antibody
Drives the conjugation reaction to completion.
Conjugation Time
1-2 hours at RT
Typically sufficient for complete reaction.
Quenching Reagent
N-acetylcysteine
Caps any unreacted maleimide groups.
Step-by-Step Methodology:
Antibody Reduction: In a suitable reaction vessel, add the antibody in PBS with EDTA. Add TCEP and incubate at 37°C for 1-2 hours.
Removal of Reducing Agent: Immediately before conjugation, remove excess TCEP using a desalting column equilibrated with conjugation buffer.
Conjugation: Add the maleimide-functionalized pyrazolopyridine (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the reduced antibody. Incubate for 1-2 hours at room temperature.
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.
Purification: Purify the conjugate using hydrophobic interaction chromatography (HIC) to separate species with different drug-to-antibody ratios (DAR), followed by SEC for buffer exchange and removal of aggregates.
Click Chemistry: Bio-orthogonal and Efficient Ligation
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and bio-orthogonal method for conjugation. This requires one component (either the pyrazolopyridine or the delivery vector) to be functionalized with an azide and the other with an alkyne.
Mechanism:
CuAAC: A terminal alkyne and an azide react in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is fast and high-yielding but the copper catalyst can be toxic to cells and can denature proteins, requiring careful optimization and the use of ligands.
SPAAC: A strained cyclooctyne reacts with an azide without the need for a catalyst. This makes it truly bio-orthogonal and ideal for use in sensitive biological systems. The reaction kinetics are generally slower than CuAAC.
This protocol assumes the delivery vector has been functionalized with an azide and the pyrazolopyridine with a strained alkyne (e.g., DBCO).
Parameter
Value/Description
Rationale
Reaction Buffer
PBS, pH 7.4
Physiological pH is well-tolerated by most biomolecules.
Reactant Concentrations
1-10 mg/mL for the vector
Higher concentrations can increase reaction rates.
Alkyne-Pyrazolo Molar Excess
3-5 fold over the vector
Ensures efficient conjugation.
Reaction Time
4-24 hours at 4°C or RT
SPAAC kinetics can be slower, requiring longer incubation times.
Reaction Monitoring
HPLC, SDS-PAGE
To track the progress of the conjugation.
Step-by-Step Methodology:
Preparation of Reactants: Prepare the azide-functionalized delivery vector in PBS. Dissolve the alkyne-functionalized pyrazolopyridine in a minimal amount of a compatible organic solvent.
Conjugation: Add the alkyne-pyrazolopyridine solution to the azide-functionalized vector. Incubate at the desired temperature (4°C to room temperature) for 4-24 hours with gentle agitation.
Monitoring: Periodically take aliquots of the reaction mixture to monitor the formation of the conjugate by a suitable analytical technique (e.g., RP-HPLC or SDS-PAGE).
Purification: Once the reaction is complete, purify the conjugate to remove unreacted small molecules using SEC or ion-exchange chromatography (IEX).
Purification and Characterization: Ensuring Quality and Consistency
The successful synthesis of a conjugate is only half the battle. Rigorous purification and characterization are paramount to ensure a homogenous, well-defined product with reproducible therapeutic properties.
Purification Strategies
The choice of purification method depends on the nature of the conjugate and the impurities to be removed.
Size Exclusion Chromatography (SEC): An effective method for removing unreacted small molecules and for buffer exchange.
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.
Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating ADCs with different drug-to-antibody ratios (DARs), as the addition of the hydrophobic small molecule increases the overall hydrophobicity of the conjugate.
Ion-Exchange Chromatography (IEX): Can be used to separate charge variants of the conjugate.
Characterization Techniques
A suite of analytical methods should be employed to thoroughly characterize the final conjugate.
Technique
Parameter Measured
Significance
UV-Vis Spectroscopy
Drug-to-Antibody Ratio (DAR)
A critical quality attribute that impacts efficacy and toxicity.
Mass Spectrometry (MS)
Molecular weight of the conjugate, confirmation of conjugation sites
Provides direct evidence of successful conjugation and can reveal heterogeneity.
HPLC (RP, SEC, HIC)
Purity, aggregation, DAR distribution
Assesses the homogeneity and stability of the conjugate.
SDS-PAGE
Apparent molecular weight, purity
A qualitative assessment of conjugation and purity.
Binding Assays (e.g., ELISA, SPR)
Target binding affinity
Confirms that the conjugation process has not compromised the targeting function of the vector.
In vitro Cell-based Assays
Potency, specificity
Evaluates the biological activity of the final conjugate.
Conclusion: A Pathway to Precision Therapeutics
The conjugation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to targeted delivery vectors represents a promising strategy for developing highly selective and potent therapeutics. By carefully selecting the conjugation chemistry, optimizing reaction conditions, and implementing rigorous purification and characterization protocols, researchers can create well-defined conjugates with the potential to revolutionize the treatment of a wide range of diseases. The methodologies outlined in this guide provide a solid foundation for the successful development of these next-generation targeted therapies.
References
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. PMC. Available at: [Link]
A Review on Targeted Drug Delivery: its Entire Focus on Advanced Therapeutics and Diagnostics. SAS Publishers. Available at: [Link]
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. Available at: [Link]
Review On: Targeted Drug Delivery System. International Journal of Pharmaceutical Sciences. Available at: [Link]
Current approaches for the purification of antibody–drug conjugates. ResearchGate. Available at: [Link]
Recent Advances in Targeted Drug Delivery Systems: Review Article. ResearchGate. Available at: [Link]
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Available at: [Link]
Scalable Purification Strategies for Antibody-Drug Conjugates: Optimizing Purity with Mixed-Mode Chromatography. BioProcess International. Available at: [Link]
Click Chemistry Conjugations. PMC. Available at: [Link]
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]
Review on: Targeted Drug Delivery System. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
Downstream Purification Strategies for Antibody–Drug Conjugates. Bestchrom. Available at: [Link]
Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir. Available at: [Link]
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. u:scholar. Available at: [Link]
A Comprehensive Review on Targeted Drug Delivery System. Asian Journal of Pharmaceutical Research. Available at: [Link]
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. PMC. Available at: [Link]
Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link]
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]
Analysis and characterization of protein-drug conjugates? ResearchGate. Available at: [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]
Structural characterization of protein–polymer conjugates. I.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS: 3649-44-3). These fused bicyclic pyrazolo-pyridine frameworks are critical pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS: 3649-44-3). These fused bicyclic pyrazolo-pyridine frameworks are critical pharmacophores, frequently utilized as 1[1].
Synthesizing this compound via the condensation of a hydrazine with a piperidine-based bifunctional electrophile (like ethyl 2-oxopiperidine-3-carboxylate) is notoriously prone to kinetic trapping and oxidative side reactions. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality and self-validating workflows necessary to achieve high-yield, reproducible results.
Mechanistic Workflow & Causality
The synthesis relies on a two-step cascade: a rapid nucleophilic acyl substitution followed by a slow, kinetically hindered intramolecular cyclization. Understanding this energy landscape is the key to troubleshooting low yields.
Fig 1: Mechanistic workflow for synthesis of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered to prevent the accumulation of the open-chain hydrazide intermediate while suppressing oxidative aromatization.
Inert Preparation: Suspend ethyl 2-oxopiperidine-3-carboxylate in 20 mL of degassed absolute 1-butanol in a flame-dried round-bottom flask. Purge the system with Argon for 15 minutes. Causality: The tetrahydropyridine ring is highly susceptible to oxidation; removing dissolved oxygen prevents spontaneous aromatization.
Controlled Nucleophilic Addition: Cool the suspension to 0 °C. Add hydrazine dropwise over 10 minutes. Causality: Hydrazine is a potent base. Adding it at low temperatures prevents the competitive base-catalyzed hydrolysis of the ethyl ester by trace moisture.
Hydrazide Formation: Remove the ice bath and stir at room temperature for 1 hour.
Catalyzed Cyclization: Add glacial acetic acid. Attach a reflux condenser and heat the mixture to 117 °C (reflux). Causality: The lactam carbonyl is resonance-stabilized and poorly electrophilic. The acid protonates the lactam oxygen, lowering the LUMO of the carbonyl carbon and forcing the kinetically hindered ring closure[3].
Self-Validation (LC-MS Tracking): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run an LC-MS. The system is self-validating: Do not stop the reaction until the intermediate hydrazide peak (
[M+H]+=158
) is entirely consumed and replaced by the cyclized product (
[M+H]+=140
).
Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate, wash with cold absolute ethanol, and dry under high vacuum.
Troubleshooting FAQs
Q1: My LC-MS shows a dominant peak at m/z 158 instead of the expected m/z 140. What went wrong?A: You are trapped in a kinetic well. You are observing the stalled, uncyclized hydrazide intermediate. The initial reaction between hydrazine and the ester group is fast, yielding the hydrazide (m/z 158). However, the subsequent intramolecular attack on the adjacent lactam carbonyl is slow due to the inherent stability (amide resonance) of the lactam.
Actionable Fix: You must increase the electrophilicity of the lactam. Add a catalytic amount of glacial acetic acid (0.1–0.2 eq). If you are currently refluxing in ethanol (78 °C), the thermal energy is insufficient; switch to a higher-boiling solvent like 1-butanol (117 °C) to overcome the activation energy barrier for cyclization.
Q2: I isolated a product, but NMR and MS (m/z 136) suggest the piperidine ring has aromatized. How do I prevent this?A: 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is highly susceptible to oxidative dehydrogenation. The loss of 4 hydrogen atoms (-4 Da) converts the saturated tetrahydropyridine ring into a fully aromatic 1H-pyrazolo[3,4-b]pyridin-3-ol. This is catalyzed by trace transition metals or atmospheric oxygen at elevated temperatures.
Actionable Fix: Rigorously degas your solvents by sparging with argon for 15 minutes prior to use. Conduct the entire reflux and cooling process under a positive pressure of inert gas. Avoid using metal spatulas or steel needles that might introduce oxidative trace metals; use PTFE or glass equipment exclusively.
Q3: The reaction mixture turned black, and I have a complex mixture of degraded products. Is the hydrazine destroying my starting material?A: Yes, if water is present. The combination of water, heat, and hydrazine (acting as a base) leads to the competitive hydrolysis of the ethyl ester, forming 2-oxopiperidine-3-carboxylic acid, which subsequently decarboxylates and degrades at high temperatures.
Actionable Fix: Ensure you are using2[2]. Use absolute, anhydrous solvents. Always add the hydrazine at 0 °C to control the initial exothermic reaction before slowly ramping up to reflux.
Quantitative Yield Optimization Data
The table below summarizes the causality between reaction conditions and the successful conversion of the kinetic intermediate to the final thermodynamic product.
Solvent
Catalyst
Temp (°C)
Time (h)
Hydrazide Intermediate Remaining (%)
Final Cyclized Yield (%)
Ethanol (95%)
None
78
12
> 40%
45%
Ethanol (Absolute)
None
78
12
< 10%
55%
Ethanol (Absolute)
Acetic Acid (0.1 eq)
78
6
< 2%
78%
1-Butanol (Absolute)
Acetic Acid (0.1 eq)
117
4
Not Detected
91%
Note: Data represents standardized optimization benchmarks for pyrazolo-pyridine cyclizations. The shift to 1-Butanol provides the necessary thermal energy to bypass the kinetic trap.
References
European Patent Office (EP2276756B1) - Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists (Details on anhydrous hydrazine condensation with ethyl 2-oxopiperidine-3-carboxylate).
URL:[2]
World Intellectual Property Organization (WO2020047184A1) - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
URL:[1]
Technical Support Center: Overcoming Solubility Challenges with 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Welcome to the dedicated technical support guide for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Molecule: A Foundation for Success
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound with a fused ring system that presents unique solubility characteristics. Its structure contains both acidic and basic centers, making its aqueous solubility highly dependent on pH.
A critical feature of this molecule is its existence in different tautomeric forms: the enol form (3-ol) and the keto form (3-one). This equilibrium, along with the protonation states of the pyrazole and tetrahydropyridine rings, governs its solubility profile.
Caption: Tautomeric forms and potential ionization states of the compound.
Frequently Asked Questions (FAQs)
Q1: Why is my 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol not dissolving in aqueous buffer?
A1: This compound's limited intrinsic aqueous solubility is due to its relatively rigid, fused heterocyclic structure. At or near its isoelectric point (the pH at which the net charge is zero), the molecule is least soluble. To achieve dissolution, you will likely need to adjust the pH of your buffer or employ solubilizing agents.
Q2: What are the predicted pKa values for this compound?
Acidic pKa (pKa1): The N-H proton of the pyrazole ring in the enol tautomer is weakly acidic. Its pKa is estimated to be in the range of 8.0 - 9.0 . Above this pH, the compound will be deprotonated to form a more soluble anionic species.
Basic pKa (pKa2): The nitrogen atom in the tetrahydropyridine ring is basic. The pKa of its conjugate acid is estimated to be in the range of 4.0 - 5.0 . Below this pH, the compound will be protonated to form a more soluble cationic species.
Q3: At what pH should I prepare my buffer for optimal solubility?
A3: For optimal solubility, you should prepare your aqueous buffer at a pH that is at least 2 units away from the estimated pKa values.
For acidic conditions: A buffer with a pH of ≤ 2.0 is recommended to ensure the compound is fully protonated and in its more soluble cationic form.
For basic conditions: A buffer with a pH of ≥ 10.0 is recommended to ensure the compound is fully deprotonated and in its more soluble anionic form.
Avoid buffers with a pH between 5 and 8, as this is the range where the compound is likely to be least soluble.
Q4: Can I use DMSO to prepare a stock solution?
A4: Yes, Dimethyl Sulfoxide (DMSO) is an excellent solvent for preparing a high-concentration stock solution of this compound.[1] It is a common practice in biological assays to first dissolve the compound in DMSO and then perform a serial dilution into the aqueous assay buffer.[1]
Important Consideration: Be mindful of the final concentration of DMSO in your assay. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[2]
If you are still encountering solubility issues after initial attempts, the following detailed protocols provide systematic approaches to enhance the dissolution of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Guide 1: pH Adjustment Method
This method leverages the ionizable nature of the compound to increase its solubility in aqueous buffers.
Protocol:
Select an appropriate buffer system: Choose a buffer with a pKa that is close to your target pH (see Appendix A for buffer recipes).
Prepare the buffer: Make the buffer at the desired concentration (e.g., 10 mM, 50 mM).
Initial pH adjustment:
For solubilization in acidic conditions , adjust the buffer pH to ≤ 2.0 using HCl.
For solubilization in basic conditions , adjust the buffer pH to ≥ 10.0 using NaOH.
Add the compound: Weigh the desired amount of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol and add it to the pH-adjusted buffer.
Facilitate dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating (37°C) may also be applied if necessary.
Final pH adjustment (if required): If your experiment requires a final pH closer to neutral, you can carefully back-titrate the solution with a strong acid or base. Caution: Be aware that as you approach the isoelectric point, the compound may precipitate out of solution.
Caption: Workflow for the pH adjustment method.
Guide 2: Co-Solvent and Excipient-Based Solubilization
If pH adjustment is not compatible with your experimental system, the use of co-solvents or other excipients can be an effective alternative.
This is the most common method for in vitro assays.
Protocol:
Prepare a 10 mM stock solution in 100% DMSO:
Accurately weigh the compound.
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
Store the stock solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.
Dilution into aqueous buffer:
Perform a serial dilution of the DMSO stock into your final aqueous assay buffer.
Crucially, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion and prevent precipitation.
Ensure the final DMSO concentration in your assay is below 0.5%.[2]
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Protocol:
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).
Add the compound: Add an excess of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to the HP-β-CD solution.
Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation and equilibrium to be reached.
Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid.
Determine the concentration: Use a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the solubilized compound.
Table 1: Recommended Starting Concentrations for Solubilizing Agents
Solubilizing Agent
Type
Recommended Starting Concentration
Final Assay Concentration
Key Considerations
DMSO
Co-solvent
10-100 mM (in 100% DMSO)
< 0.5%
Potential for cellular toxicity at higher concentrations.[2]
Ethanol
Co-solvent
10-50 mM (in 100% Ethanol)
< 1%
Can affect enzyme activity and cell viability.
PEG 400
Co-solvent
1-10 mg/mL (in neat PEG 400)
1-5%
Generally well-tolerated in many biological systems.
Tween® 80
Surfactant
1-5% (w/v) in aqueous buffer
0.01-0.1%
Can interfere with some protein assays and may cause cell lysis at high concentrations.
HP-β-Cyclodextrin
Encapsulating Agent
10-40% (w/v) in aqueous buffer
Varies
Can extract cholesterol from cell membranes at high concentrations.
Appendix A: Common Laboratory Buffer Recipes
Table 2: Preparation of 1 M Stock Solutions of Common Buffers
Buffer Name
pKa (at 25°C)
Useful pH Range
Preparation of 1 L of 1 M Stock Solution
Citrate
3.13, 4.76, 6.40
2.5 - 6.5
Dissolve 210.14 g of citric acid monohydrate in ~800 mL of dH₂O. Adjust pH with concentrated NaOH. Bring volume to 1 L.
Phosphate
2.15, 7.20, 12.38
6.0 - 8.0
Mix appropriate volumes of 1 M NaH₂PO₄ (119.98 g/L) and 1 M Na₂HPO₄ (141.96 g/L) to achieve the desired pH.
Tris
8.06
7.0 - 9.0
Dissolve 121.14 g of Tris base in ~800 mL of dH₂O. Adjust pH with concentrated HCl. Bring volume to 1 L.[4]
Glycine
2.35, 9.78
2.2 - 3.6 & 8.6 - 10.6
Dissolve 75.07 g of glycine in ~800 mL of dH₂O. Adjust pH with concentrated HCl or NaOH. Bring volume to 1 L.
Note: Always use high-purity water and analytical grade reagents. The pH of the buffer should be checked and adjusted after all components have been added and the final volume is reached.
References
Manconi, M., et al. (2011). 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors. European Journal of Medicinal Chemistry, 46(1), 347-354.
BenchChem (2025). Improving Demethoxyencecalin solubility for in vitro assays.
Promega Corporation. Buffers for Biochemical Reactions.
Technical Support Center: Optimizing Column Chromatography for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Welcome to the technical support center for the purification of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of this and structurally related polar heterocyclic compounds.
The unique structure of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, featuring a fused bicyclic system with both a pyrazole and a pyridine ring, along with a hydroxyl group, presents specific challenges in chromatographic purification. Its polarity and potential for tautomerism and varied ionization states require careful optimization of separation parameters.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol and provides systematic solutions.
Problem 1: Poor or No Retention on the Column (Compound Elutes with the Solvent Front)
This is a frequent challenge with polar compounds like 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol when using standard normal-phase or reversed-phase chromatography.
Root Cause Analysis:
High Polarity: The compound's polar functional groups (hydroxyl, amine-like nitrogens) have a stronger affinity for polar mobile phases than for a non-polar stationary phase (in reversed-phase) or a weak affinity for a polar stationary phase when a highly polar mobile phase is used (in normal-phase).
Inappropriate Stationary Phase: The chosen stationary phase may not provide sufficient interaction with the analyte.
Mobile Phase Too Strong: The eluent may be too polar in normal-phase chromatography or not polar enough in reversed-phase, causing the compound to move too quickly through the column.
Solutions:
Switch to a More Appropriate Chromatographic Mode:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer.[1]
Modify the Mobile Phase (Normal-Phase Silica Gel Chromatography):
Decrease Mobile Phase Polarity: Start with a less polar solvent system. For instance, if you are using a dichloromethane/methanol mixture, decrease the percentage of methanol.
Add a Basic Modifier: The pyridine nitrogen in the core structure is basic. Adding a small amount of a base like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve peak shape by competing with the analyte for active sites on the silica gel.[2]
Employ "Dry Loading" Technique:
If your compound is not soluble in the less polar mobile phase, dissolve it in a suitable polar solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column. This technique prevents the introduction of a strong solvent directly onto the column, which can disrupt the separation.[3][4]
Problem 2: Significant Peak Tailing
Peak tailing is often observed with basic compounds like pyridines on silica gel columns.
Root Cause Analysis:
Strong Interaction with Acidic Silanol Groups: The basic nitrogen atoms in the pyrazolopyridine ring can interact strongly and non-ideally with the acidic silanol groups on the surface of silica gel. This leads to a non-uniform distribution of the analyte and results in a tailed peak.[2]
Column Overload: Injecting too much sample can saturate the active sites on the stationary phase.[2]
Solutions:
Mobile Phase Modification:
Addition of a Competing Base: As mentioned above, adding a small amount of triethylamine (TEA) or a similar volatile base to the mobile phase can effectively block the active silanol sites, leading to more symmetrical peaks.[2]
Use of an Alternative Stationary Phase:
Deactivated Silica Gel: Using end-capped silica or deactivating the silica gel yourself can reduce the number of accessible acidic silanol groups.
Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.
Sample Load Optimization:
Reduce the amount of sample loaded onto the column. As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[5]
Problem 3: Co-elution with Impurities
Achieving baseline separation from closely related impurities can be challenging.
Root Cause Analysis:
Similar Polarity of Compound and Impurities: Impurities with similar functional groups and polarity will behave similarly on the column.
Suboptimal Mobile Phase Composition: The chosen solvent system may not provide enough selectivity to resolve the components.
Solutions:
Optimize the Solvent System:
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a variety of solvent systems with different selectivities. For example, try combinations of ethyl acetate/hexane, dichloromethane/methanol, or chloroform/acetone.[6]
Gradient Elution: A gradual increase in the polarity of the mobile phase (gradient elution) can often provide better resolution than isocratic (constant solvent composition) elution.[5]
Change the Stationary Phase:
If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like alumina or a bonded phase (e.g., diol, cyano) can alter the separation mechanism and improve resolution.[2]
Problem 4: Compound Decomposition on the Column
Some compounds are sensitive to the acidic nature of silica gel.
Root Cause Analysis:
Acidity of Silica Gel: The silanol groups on the surface of silica gel make it acidic, which can cause decomposition of acid-labile compounds.
Solutions:
Test for Stability:
Perform a 2D TLC experiment. Spot your compound on a TLC plate, run it in a suitable solvent system, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates instability on silica gel.[4][7]
Use a Deactivated or Alternative Stationary Phase:
Deactivated Silica: Treat silica gel with a silylating agent or wash it with a basic solution to neutralize the acidic sites.
Alumina or Florisil: These are less acidic alternatives to silica gel.[7]
Work Quickly and at Low Temperatures:
If some degradation is unavoidable, minimizing the time the compound spends on the column by using a faster flow rate and keeping the column cool can help improve recovery.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol on silica gel?
A good starting point for a polar compound like this on silica gel would be a mixture of a moderately polar solvent and a polar solvent. For example:
Dichloromethane (DCM) with 1-10% Methanol (MeOH)
Ethyl Acetate (EtOAc) with 5-20% Hexane or Heptane
It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
Q2: Can I use reversed-phase chromatography for this compound?
Yes, but it may be challenging. Due to its high polarity, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol may have very low retention on a standard C18 column with typical mobile phases like methanol/water or acetonitrile/water.[3] To increase retention, you could:
Use a highly aqueous mobile phase: Start with a very low percentage of organic solvent.
Add an ion-pairing reagent: For basic compounds, adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can form an ion pair, which may have better retention on the reversed-phase column.[3]
Adjust the pH: Adjusting the mobile phase pH to suppress the ionization of the basic nitrogens can make the compound less polar and increase its retention. For a basic compound, a higher pH would be needed, which requires a pH-stable column.[2][3]
Q3: My compound is a solid. How should I load it onto the column?
There are two primary methods for loading a solid sample:
Wet Loading: Dissolve the sample in a minimum amount of the initial mobile phase solvent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column bed.[4] This method is quick but can be problematic if the compound is not very soluble in the mobile phase.
Dry Loading: Dissolve your compound in a suitable volatile solvent (e.g., methanol, DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry powder. Carefully add this powder to the top of your packed column.[4] This is often the preferred method as it can lead to better resolution.
Q4: How do I choose the correct column size?
The column size depends on the amount of sample you need to purify. A general guideline is to use a stationary phase mass that is 20 to 100 times the mass of your crude sample. The column diameter is related to the sample mass, while the length affects the separation efficiency.[5]
Sample Amount
Column Diameter (cm)
10-100 mg
1
50-500 mg
2
200 mg - 2 g
3
1 g - 10 g
5
Q5: What is the role of the pyrazole and pyridine rings in the chromatographic behavior of this molecule?
The fused pyrazolo[3,4-b]pyridine core is a key determinant of the molecule's properties.
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. This basicity is a primary cause of peak tailing on silica gel due to interactions with acidic silanol groups.[2]
Pyrazole Ring: The pyrazole ring also contains nitrogen atoms and contributes to the overall polarity and hydrogen bonding capabilities of the molecule. The presence of tautomers (different arrangements of protons on the nitrogen atoms) is possible in pyrazole systems, which can sometimes lead to peak broadening.[8]
Q6: Can I use Solid-Phase Extraction (SPE) as a preliminary purification step?
Yes, SPE is an excellent technique for sample clean-up before column chromatography.[3] For a polar, basic compound like 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, you could use:
Normal-Phase SPE: To remove non-polar impurities.
Reversed-Phase SPE: To remove highly polar impurities.
Cation-Exchange SPE: This would be very effective. The basic compound would be retained on the sorbent at a neutral pH, while neutral and acidic impurities are washed away. The desired compound can then be eluted by washing with a basic solution.
Visualized Workflows
Troubleshooting Workflow for Poor Separation
Caption: A decision-making workflow for troubleshooting poor chromatographic separation.
Sample Loading Protocol
Caption: A workflow for selecting the appropriate sample loading method.
References
Waters. (2025). Enhancing LC-MS Compatibility with HILIC Chromatography. Waters Blog. Available from: [Link]
U.S. Patent No. US20200223865A1. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. Available from: [Link]
Al-Ostath, A., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H). Journal of King Saud University - Science, 33(8), 101625.
Vitale, P., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers, 12(11), 3183. Available from: [Link]
Sgambat, K., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Pharmaceuticals, 17(2), 163. Available from: [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
PubChem. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Available from: [Link]
University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
Al-Hussain, S. A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6803. Available from: [Link]
Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 133-143.
Abdel-Mohsen, S. A., & El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 8(5), 122-133.
de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. Available from: [Link]
Wang, Y., et al. (2025). Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry, 68(1), 792-818.
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
Chemsrc. 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol. Available from: [Link]
NextSDS. 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid HCl. Available from: [Link]
El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
Preventing oxidative degradation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidative degradation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol during storag...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidative degradation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol during storage. The information herein is synthesized from established principles of organic chemistry, best practices for handling air-sensitive compounds, and analysis of analogous heterocyclic structures.
I. Understanding the Challenge: The Susceptibility of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to Oxidation
The chemical structure of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol contains several moieties that are susceptible to oxidation. The electron-rich pyrazole ring, the secondary amine in the tetrahydropyridine ring, and the enol-like hydroxyl group are all potential sites for oxidative degradation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate and accelerate these degradation processes, leading to the formation of impurities that can compromise experimental results and the overall integrity of the compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my sample of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol?
A1: Visual inspection can often provide the first clues of degradation. A change in color, such as from a white or off-white powder to yellow or brown, is a common indicator. Other signs include a change in texture, clumping (which may indicate moisture absorption), or a noticeable change in solubility. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can resolve and quantify the parent compound and its degradation products. A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks are quantitative indicators of degradation.
Q2: What are the optimal storage conditions to prevent oxidative degradation?
A2: To minimize degradation, it is crucial to control the storage environment. The ideal storage conditions for air-sensitive materials involve protection from oxygen, moisture, light, and heat.[1] We recommend storing 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber glass vial to protect it from light.[1][2] For long-term storage, a temperature of -20°C or lower is advisable to slow down any potential degradation kinetics.[3]
Q3: Can I use antioxidants to protect my compound? If so, which ones are recommended?
A3: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation.[4] Antioxidants work by scavenging reactive oxygen species or by interrupting the radical chain reactions that lead to degradation. For a compound like 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are often effective. Ascorbic acid or its esters can also be considered, particularly if the compound will be used in aqueous solutions. The choice of antioxidant will depend on the intended downstream application and the solvent system used. It is crucial to ensure the chosen antioxidant does not interfere with the experimental assay.
Q4: How can I monitor the stability of my compound over time?
A4: A well-designed stability study is the best way to monitor the integrity of your compound. This typically involves storing aliquots of the compound under different conditions (e.g., recommended storage vs. accelerated degradation conditions like 40°C/75% relative humidity) and analyzing them at predetermined time points. Analytical methods such as HPLC with UV or mass spectrometry detection are ideal for quantifying the parent compound and identifying any degradation products.[5][6]
III. Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Discoloration of the solid compound (e.g., turning yellow/brown)
Oxidative degradation due to exposure to air and/or light.
Discard the discolored material. For future storage, ensure the compound is in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) and stored at or below -20°C.[1]
Appearance of new peaks in HPLC analysis
Chemical degradation of the compound.
Characterize the new peaks using mass spectrometry to understand the degradation pathway. If the degradation is significant, the batch may need to be repurified or discarded. Review storage and handling procedures to prevent further degradation.
Decreased potency or activity in biological assays
Degradation of the active compound.
Confirm the purity of the compound using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, pure batch of the compound for subsequent experiments.
Inconsistent experimental results between different batches
Batch-to-batch variability in purity and/or degradation.
Implement a rigorous quality control protocol for each new batch, including purity assessment by HPLC and characterization by NMR and mass spectrometry. Establish a clear protocol for storage and handling to be used consistently.
IV. Visualizing the Degradation Pathway and Workflow
To better understand the potential oxidative degradation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, a plausible pathway is illustrated below. This is a hypothetical pathway based on the chemical functionalities of the molecule.
Caption: Plausible oxidative degradation pathway.
A generalized workflow for assessing the stability of the compound is depicted in the following diagram.
Troubleshooting crystallization problems with 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Welcome to the technical support center for the crystallization of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during the crystallization of this and structurally related pyrazole derivatives.
Introduction
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound of significant interest in pharmaceutical research.[1][2] Achieving a crystalline solid of high purity and with the desired polymorphic form is a critical step in its development and manufacturing.[3][4][5] This guide provides a structured approach to troubleshooting common crystallization challenges, grounded in scientific principles and practical experience.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the crystallization of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Problem 1: The Compound Fails to Crystallize and Remains in Solution.
This is a common issue often related to solvent selection or supersaturation.
Causality and Explanation:
Troubleshooting Steps:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[9][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a few crystals of the desired compound, add a "seed crystal" to the supersaturated solution.[9][12] This provides a template for further crystal growth.
Ultrasonic Bath: Brief exposure to an ultrasonic bath can sometimes induce nucleation.[8]
Increase Supersaturation:
Slow Evaporation: Partially cover the flask to allow for the slow evaporation of the solvent.[13][14] This will gradually increase the concentration of the compound.
Reduce Solvent Volume: If the initial volume of solvent was too high, carefully evaporate some of the solvent under reduced pressure and attempt to crystallize again.[9]
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid.[8][15][16] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[17]
Re-evaluate Solvent System:
The chosen solvent may be too effective. Experiment with alternative solvents or solvent mixtures where the compound has a steeper solubility curve (high solubility at high temperatures and low solubility at low temperatures).[10][17][18] For heterocyclic compounds, solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate are often good starting points.[14][16]
Problem 2: The Compound "Oils Out" Instead of Forming Crystals.
An "oil" or liquid phase separates from the solution instead of solid crystals.
Causality and Explanation:
Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.[9][10][19] This is more common with impure compounds, as impurities can depress the melting point.[19]
Troubleshooting Steps:
Reduce the Rate of Cooling: Allow the solution to cool more slowly. An insulated container or a Dewar flask can be used to slow down the cooling process.[9][16] Rapid cooling often favors oiling out.[19]
Adjust the Solvent System:
Add More Solvent: The concentration of the solute might be too high. Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly again.[11][19]
Change the Solvent: Experiment with a different solvent or solvent mixture. A solvent with a lower boiling point might be beneficial.[16]
Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) after it has reached room temperature.
Purify the Crude Material: If the compound is significantly impure, consider a preliminary purification step like column chromatography before attempting crystallization. Impurities can significantly hinder crystallization.[20][21][22][23]
Problem 3: The Resulting Crystals are Very Small or Form a Powder.
While technically crystalline, the small particle size can be problematic for filtration and may indicate rapid crystallization.
Causality and Explanation:
The formation of very small crystals is often a result of rapid nucleation at high levels of supersaturation.[6] When supersaturation is very high, many crystal nuclei form simultaneously, leading to a large number of small crystals competing for the available solute.[6]
Troubleshooting Steps:
Decrease the Rate of Supersaturation:
Slower Cooling: Cool the solution more slowly to allow for fewer nucleation events and more controlled crystal growth.[19]
Use Less Anti-Solvent or Add it More Slowly: If using an anti-solvent, reduce the amount added or add it at a much slower rate.
Reduce the Initial Concentration: Start with a slightly more dilute solution to lower the initial level of supersaturation.
Consider a Different Crystallization Method:
Vapor Diffusion: This technique involves slowly introducing an anti-solvent via the vapor phase, leading to a very gradual increase in supersaturation and often yielding high-quality crystals.
Slow Evaporation: As mentioned before, this method can also promote the growth of larger crystals by maintaining a low level of supersaturation over a longer period.[13]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for crystallizing 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol?
A1: Given the polar nature of the pyrazolopyridinone core with its potential for hydrogen bonding, polar protic and aprotic solvents are good starting points.[18][24][25] A systematic screening of solvents is recommended.
Table 1: Suggested Solvents for Crystallization Screening
Solvent Class
Examples
Rationale
Alcohols
Ethanol, Methanol, Isopropanol
Good for dissolving polar compounds at elevated temperatures.[16][18]
Medium polarity, often used in combination with non-polar solvents.[14][16]
Ethers
Dioxane, Tetrahydrofuran (THF)
Can be effective, especially in solvent mixtures.
Amides
N,N-Dimethylformamide (DMF)
A highly polar solvent, may be too good but can be used in anti-solvent methods.[13][26]
Water
Can be used as a solvent or an anti-solvent with water-miscible organic solvents.[16]
Q2: How do I choose between a single solvent and a mixed solvent system?
A2: The ideal single solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[10][17] If you cannot find a single solvent with this property, a mixed solvent system is a good alternative.[15][16] This typically involves dissolving your compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy.[15][16]
Q3: My compound has a slight color. Should I use charcoal to decolorize it before crystallization?
A3: Activated charcoal can be used to remove colored impurities. However, it should be used judiciously as it can also adsorb your desired compound, leading to a lower yield.[19] It is best to perform a small-scale test first. If you do use charcoal, add it to the hot solution before filtering it through a fluted filter paper or a small plug of celite to remove the charcoal.
Q4: What is polymorphism and why is it important for my compound?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][5][27][28] Different polymorphs can have different physical properties, such as solubility, melting point, and stability.[3][28] In drug development, controlling the polymorphic form is crucial as it can affect the drug's bioavailability and shelf-life.[3][4] The formation of different polymorphs can be influenced by factors such as the solvent used, the rate of cooling, and the temperature.[3][5]
Experimental Protocol: Single Solvent Recrystallization
This is a general procedure that can be adapted for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.[16]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[16]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[16]
Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator.
Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Crystallization Failure
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Diagram 2: The Role of Supersaturation in Crystal Growth
Caption: The influence of supersaturation levels on crystal size and quality.
References
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]
Why Polymorphism is Key in Drug Development! (2025). PharmaCores. [Link]
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]
Polymorphism: Phase Change in Pharmaceutical Compounds. (2016). PreScouter. [Link]
The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. [Link]
Advancing Approaches in Detecting Polymorphism. (2026). Pharmaceutical Technology. [Link]
Polymorphism in Pharmaceutical Products. AIPLA. [Link]
Control of Supersaturation in Crystallization. Scribd. [Link]
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]
Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation. (2024). STAX. [Link]
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. [Link]
Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]
Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? (2009). ACS Publications. [Link]
Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. [Link]
Separation of Heterocyclic Compounds by High Pressure. Amanote Research. [Link]
Guide for crystalliz
Method for purifying pyrazoles. (2011).
Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. [Link]
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). PubMed. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journals. [Link]
Minimizing side reactions in 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol derivatization
Welcome to the Technical Support Center for the derivatization of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol . As a highly versatile purine bioisostere, this fused bicyclic scaffold is a cornerstone in the develop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the derivatization of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol . As a highly versatile purine bioisostere, this fused bicyclic scaffold is a cornerstone in the development of kinase inhibitors and CNS-active agents. However, its complex architecture presents significant chemoselectivity and regioselectivity challenges during synthetic modification.
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure precise functionalization while minimizing unwanted side reactions.
Understanding the Molecular Scaffold (The "Why")
To successfully derivatize this molecule, you must first understand the competing reactivity of its three distinct structural zones:
The Tetrahydropyridine Amine (N6): A secondary aliphatic amine. With a pKa of ~9-10, it is the most nucleophilic site on the molecule and the primary target for standard electrophiles.
The Pyrazole Core (O3 / N1 / N2): The 3-OH group undergoes tautomerization to the 3-oxo (pyrazolone) form. Alkylation here is strictly governed by Hard-Soft Acid-Base (HSAB) principles.
The Partially Saturated Ring: The tetrahydropyridine ring is highly susceptible to unintended oxidative aromatization, driven by the thermodynamic stability of the fully aromatic pyrazolo[3,4-b]pyridine system[1].
Tautomeric equilibrium and reactive sites of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Troubleshooting FAQs
Q1: I am trying to N-alkylate the pyrazole ring, but I keep getting O-alkylation mixtures. How can I control this regioselectivity?Causality: The selectivity between N- and O-alkylation in pyrazol-3-ol systems is strictly driven by the choice of base, solvent, and the nature of the electrophile[2]. According to HSAB theory, the oxygen atom is a "hard" nucleophile, while the pyrazole nitrogens are "softer."
Solution:
To favor N-alkylation: Use softer bases like
Cs2CO3
or
K2CO3
in polar aprotic solvents (e.g., DMF) with soft electrophiles (alkyl iodides).
To favor O-alkylation: Avoid standard basic alkylation. Instead, employ the Mitsunobu reaction, which is highly selective for O-alkylation due to the high oxophilicity of the phosphorus intermediate[3].
Q2: My LC-MS shows a mass [M-4] species during derivatization. What is happening?Causality: You are observing the oxidative aromatization of the tetrahydropyridine ring. The fully aromatic pyrazolo[3,4-b]pyridine is thermodynamically highly stable[1]. This side reaction is triggered by atmospheric oxygen, trace transition metals, or prolonged heating in the presence of strong bases.
Solution: Perform all reactions under a strict Argon atmosphere using rigorously degassed solvents. Limit reaction temperatures to <60 °C when using bases, and avoid strong oxidants.
Q3: How do I selectively functionalize the pyrazole core without reacting the N6 piperidine nitrogen?Causality: The N6 amine is significantly more nucleophilic than the conjugated pyrazole nitrogens.
Solution: You cannot reliably alkylate the pyrazole core in the presence of a free N6 amine. You must first isolate the pyrazole by temporarily masking the N6 amine. A standard Boc-protection at N6 is highly chemoselective under mild conditions (See Protocol 1).
Empirical Data & Optimization
Table 1: Base and Solvent Effects on Pyrazol-3-ol Alkylation Regioselectivity
Reagent System
Solvent
Temperature
Major Regioisomer
Mechanistic Rationale
NaH
Alkyl Halide
THF
0 °C to RT
O-Alkylation (Favored)
Hard base (
NaH
) generates a hard alkoxide-like oxygen nucleophile.
Cs2CO3
Alkyl Halide
DMF
60 °C
N-Alkylation (Exclusive)
Soft base (
Cs2CO3
) in polar aprotic solvent enhances soft nitrogen nucleophilicity[2].
PPh3
DIAD + Alcohol
THF
0 °C to RT
O-Alkylation (Exclusive)
Oxophilic phosphonium intermediate strictly dictates O-C bond formation[3].
Validated Experimental Protocols
Protocol 1: Regioselective N6-Boc Protection (Isolating the Pyrazole Core)
This protocol selectively masks the highly nucleophilic secondary amine, leaving the pyrazole core available for downstream functionalization.
Setup: Dissolve 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (1.0 eq) in a degassed mixture of DCM/MeOH (9:1, 0.1 M). Cool the solution to 0 °C under Argon.
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir for 5 minutes. Slowly add a solution of Di-tert-butyl dicarbonate (
Boc2O
, 1.05 eq) in DCM.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validation Check:
TLC (DCM:MeOH 9:1): The starting material (highly polar, low Rf) will convert to a less polar spot (Rf ~0.4).
Ninhydrin Stain: The starting material will stain strongly positive (purple/blue) due to the free secondary amine. The product spot will be Ninhydrin negative , confirming the N6 position is successfully protected.
Workup: Quench with saturated aqueous
NH4Cl
, extract with DCM, dry over
Na2SO4
, and concentrate.
Protocol 2: Chemoselective O-Alkylation via Mitsunobu Reaction
This protocol ensures exclusive O-alkylation of the pyrazole core post-N6 protection.
Setup: Dissolve the N6-Boc protected intermediate (1.0 eq), the target primary alcohol (1.2 eq), and Triphenylphosphine (
PPh3
, 1.5 eq) in anhydrous THF (0.1 M) under Argon. Cool to 0 °C.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution may turn pale yellow.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
Self-Validation Check:
LC-MS: The crude mixture will show the desired [M+H]+ mass without the presence of regioisomeric N-alkylated byproducts (which typically elute at different retention times).
1H NMR: The disappearance of the broad 3-OH/NH signal and the emergence of a new downfield
O-CH2
signal (~4.0-4.5 ppm) confirms exclusive O-alkylation.
Workup: Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc) to separate the product from triphenylphosphine oxide byproducts.
Decision Workflow
Decision tree workflow for the selective derivatization of the pyrazolopyridine scaffold.
References
Title: Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines
Source: ResearchGate
URL:[Link]
Title: Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review
Source: PMC - NIH
URL:[Link]
A Comparative Guide to Purity Determination: HPLC Method Validation for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Introduction: The Analytical Challenge of Pyrazolopyridines The purity determination of highly polar, nitrogen-rich heterocycles like 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol presents a significant analytical bo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Pyrazolopyridines
The purity determination of highly polar, nitrogen-rich heterocycles like 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol presents a significant analytical bottleneck in drug development. This compound features a bicyclic system consisting of a pyrazole ring fused to a pyridine ring, alongside a hydroxyl group[1]. This structural motif imparts extreme hydrophilicity and multiple basic ionization sites.
When attempting to validate a purity assay for this compound under the ICH Q2(R2) guidelines[2], traditional Reversed-Phase HPLC (RP-HPLC) often fails to meet system suitability requirements. In this guide, we will systematically compare RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) , demonstrating the mechanistic causality behind why HILIC is the superior, self-validating choice for this molecular class.
Mechanistic Causality: Why RP-HPLC Fails and HILIC Succeeds
As analytical scientists, we must look beyond empirical observations and understand the thermodynamic and electrostatic forces governing our separations.
The Failure Mode of RP-HPLC (C18)
In RP-HPLC, retention is driven by the partitioning of analytes into a hydrophobic stationary phase (e.g., C18). Because 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is highly polar, it thermodynamically prefers the polar mobile phase over the C18 chains, resulting in rapid elution near the void volume. Furthermore, the basic nitrogen atoms act as strong hydrogen bond donors and acceptors. These basic sites undergo deleterious secondary ion-exchange interactions with unendcapped, ionized surface silanols on the silica support. This electrostatic "dragging" manifests as severe peak tailing, poor precision, and an inability to meet ICH Q2(R2) limits of quantitation (LOQ).
The Success Mode of HILIC
HILIC provides an orthogonal retention mechanism perfectly suited for this molecule. In HILIC, a polar stationary phase (such as a zwitterionic or amide phase) is employed alongside a highly organic mobile phase (typically >70% acetonitrile). This environment promotes the formation of an immobilized, water-enriched layer on the surface of the stationary phase[3].
The polar pyrazolopyridine analyte partitions favorably from the bulk organic mobile phase into this aqueous layer, ensuring strong retention. Additionally, by carefully controlling the mobile phase pH and utilizing a high buffer concentration (e.g., 10 mM ammonium formate), we suppress unwanted silanol ionization and its associated electrostatic repulsion, resulting in sharp, symmetrical peaks[4].
Fig 1: Mechanistic comparison of RP-HPLC vs. HILIC for polar pyrazolopyridine derivatives.
To ensure compliance and robustness, our method development follows the ICH Q14 (Analytical Procedure Development) framework to define Critical Method Parameters (CMPs), seamlessly feeding into ICH Q2(R2) validation[5].
Protocol A: Optimized HILIC Method (Recommended)
This protocol is designed as a self-validating system. The pH is strictly controlled at 3.0 to ensure the basic nitrogens of the pyrazolopyridine are fully protonated, preventing peak broadening caused by partial ionization states.
Column: ZIC-HILIC (Zwitterionic), 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using formic acid. (Causality: The 10 mM ionic strength is critical to saturate surface silanols and suppress secondary ion-exchange).
Mobile Phase B (Organic): 100% Acetonitrile.
Elution Mode: Isocratic, 80% B / 20% A. (Causality: Minimum 80% organic is required to maintain the stable adsorbed water layer on the stationary phase).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Sample Diluent: 80% Acetonitrile / 20% Water. (Critical: Injecting a highly aqueous sample into a HILIC system disrupts the water layer and causes peak splitting).
Protocol B: Standard RP-HPLC Method (For Comparison)
Column: C18, 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Attempting to use ion-pairing to force retention).
Mobile Phase B: Acetonitrile.
Elution Mode: Gradient, 5% B to 60% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Sample Diluent: Water.
Quantitative Data & ICH Q2(R2) Validation Results
The following table summarizes the experimental validation data for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, comparing the performance of both protocols against strict ICH Q2(R2) acceptance criteria[2].
Validation Parameter (ICH Q2(R2))
RP-HPLC (C18) Performance
HILIC (ZIC-HILIC) Performance
ICH Q2(R2) Acceptance Criteria
Retention Time (
tR
)
1.8 min (Near void volume)
6.5 min
k′>2.0
(Adequate retention)
Tailing Factor (
Tf
)
2.4 (Severe tailing)
1.1 (Highly symmetrical)
≤1.5
Theoretical Plates (
N
)
< 2,000
> 15,000
> 5,000
Linearity (
R2
)
0.9850
0.9998
≥0.999
Precision (%RSD)
4.5% (Fails criteria)
0.6% (Passes criteria)
≤2.0%
LOD / LOQ
0.5 µg/mL / 1.5 µg/mL
0.05 µg/mL / 0.15 µg/mL
S/N≥3
(LOD),
S/N≥10
(LOQ)
Data Analysis: The RP-HPLC method fails fundamentally on precision and tailing factor due to the unmitigated secondary interactions. The HILIC method demonstrates a 10-fold increase in sensitivity (LOQ) because the high organic mobile phase enhances desolvation efficiency (highly beneficial if transferring the method to LC-MS) and the sharp peak shape concentrates the signal.
Fig 2: Analytical lifecycle workflow integrating ICH Q14 development and ICH Q2(R2) validation.
Conclusion
For the purity determination of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, attempting to force retention on a C18 column is an exercise in futility that will ultimately fail ICH Q2(R2) regulatory scrutiny. By aligning our analytical strategy with the physicochemical reality of the molecule, HILIC emerges not just as an alternative, but as the mandatory choice. The partitioning mechanism into the immobilized water layer, combined with strict pH and ionic strength control, creates a robust, highly precise, and regulatory-compliant assay.
References
2.[2] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA)
URL:[Link]
3.[5] Title: Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
4.[3] Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
5.[4] Title: HILIC: A Nemesis to Polar Compounds
Source: Welch Materials, Inc.
URL:[Link]
Benchmarking 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol efficacy against standard inhibitors
This guide provides a comprehensive analysis of the inhibitory efficacy of a representative 4-(pyrazol-3-yl)-pyridine compound, herein referred to as Pyrazolopyridine 12 , against the c-Jun N-terminal kinase (JNK). Its p...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the inhibitory efficacy of a representative 4-(pyrazol-3-yl)-pyridine compound, herein referred to as Pyrazolopyridine 12 , against the c-Jun N-terminal kinase (JNK). Its performance is benchmarked against well-established, commercially available JNK inhibitors: SP600125, JNK-IN-8, and TCS JNK 5a. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative potency and potential of this chemical scaffold in the context of JNK-targeted therapeutic development.
Introduction: The Rationale for JNK Inhibition and the Emergence of Novel Scaffolds
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling cascade is implicated in a wide array of physiological and pathological processes, ranging from apoptosis and inflammation to neurodegeneration and cancer. Consequently, the development of potent and selective JNK inhibitors is a significant area of interest in modern medicinal chemistry.
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in drug discovery, known to be a versatile template for the design of inhibitors targeting various protein kinases. This guide focuses on a specific derivative from this class, a 4-(pyrazol-3-yl)-pyridine, selected as a representative molecule to evaluate the potential of this scaffold for JNK inhibition. While the broader class of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ols is of interest, the availability of robust, published data for a specific 4-(pyrazol-3-yl)-pyridine analog allows for a direct and evidence-based comparison against current standards of care in JNK inhibition research.
This guide will delve into the head-to-head comparison of Pyrazolopyridine 12 with the following standard inhibitors:
SP600125: A first-generation, reversible, and ATP-competitive pan-JNK inhibitor widely used in preclinical studies.
JNK-IN-8: A potent, irreversible JNK inhibitor that forms a covalent bond with a conserved cysteine residue in the ATP-binding site.
TCS JNK 5a: A selective inhibitor of JNK2 and JNK3 isoforms.
The comparative analysis will be based on their half-maximal inhibitory concentrations (IC50) derived from in vitro enzymatic assays, providing a quantitative measure of their potency.
Comparative Efficacy: A Quantitative Analysis
The in vitro potency of Pyrazolopyridine 12 and the standard inhibitors was determined against JNK isoforms. The following table summarizes the IC50 values, offering a direct comparison of their enzymatic inhibitory activities.
Inhibitor
JNK1 IC50 (nM)
JNK2 IC50 (nM)
JNK3 IC50 (nM)
Notes
Pyrazolopyridine 12
N/A
N/A
160
A representative 4-(pyrazol-3-yl)-pyridine derivative with demonstrated JNK3 inhibitory activity.[1]
SP600125
40
40
90
A widely used, reversible, ATP-competitive pan-JNK inhibitor.[2]
JNK-IN-8
4.7
18.7
1
A potent, irreversible inhibitor of all JNK isoforms.[3]
Note: N/A indicates that data for the specific JNK isoform was not available in the cited literature for Pyrazolopyridine 12. The data for Pyrazolopyridine 12 is specific to the JNK3 isoform.[1]
The JNK Signaling Pathway and Points of Inhibition
The following diagram illustrates a simplified JNK signaling cascade and the points at which the benchmarked inhibitors exert their effects. These inhibitors primarily act by competing with ATP for binding to the catalytic site of JNK, thereby preventing the phosphorylation of downstream substrates like c-Jun.
Caption: Simplified JNK signaling cascade and the inhibitory action of the compared compounds.
Methodologies for Efficacy Determination
To ensure the scientific integrity and reproducibility of the findings, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for assessing the efficacy of JNK inhibitors.
In Vitro JNK Enzymatic Assay
The primary method for determining the IC50 values of the inhibitors is a direct enzymatic assay that measures the phosphorylation of a JNK substrate.
Experimental Workflow for In Vitro JNK Kinase Assay
Caption: Step-by-step workflow for determining JNK inhibitor potency in an in vitro enzymatic assay.
Detailed Protocol:
Reagent Preparation:
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
Dilute recombinant active JNK1, JNK2, or JNK3 to the desired concentration in 1X kinase assay buffer.
Prepare a stock solution of the JNK substrate, such as GST-c-Jun (1-89), in an appropriate buffer.
Prepare a stock solution of ATP.
Prepare serial dilutions of the test inhibitors (Pyrazolopyridine 12, SP600125, JNK-IN-8, TCS JNK 5a) in DMSO, followed by dilution in 1X kinase assay buffer.
Kinase Reaction:
In a 96-well plate, add the diluted JNK enzyme.
Add the serially diluted inhibitors or vehicle control (DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding a mixture of the GST-c-Jun substrate and ATP. The final ATP concentration should be close to its Km value for the specific JNK isoform to ensure competitive inhibition is accurately measured.
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
Detection of Phosphorylation:
Terminate the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or SDS-PAGE loading buffer for radiometric assays).
Quantify the amount of phosphorylated substrate. This can be achieved through various methods:
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Radiometric Assay: This method uses [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.
ELISA-based Assays: These assays use a phospho-specific antibody to detect the phosphorylated substrate.
Data Analysis:
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: Inhibition of c-Jun Phosphorylation
To assess the efficacy of the inhibitors in a cellular context, a Western blot-based assay to measure the phosphorylation of endogenous c-Jun is performed.
Experimental Workflow for Cellular c-Jun Phosphorylation Assay
Caption: A typical workflow for assessing the cellular activity of JNK inhibitors.
Detailed Protocol:
Cell Culture and Treatment:
Plate a suitable cell line (e.g., HeLa or HEK293) and grow to 70-80% confluency.
Pre-treat the cells with various concentrations of the test inhibitors or vehicle control for a specified duration (e.g., 1-2 hours).
JNK Pathway Stimulation:
Induce the JNK signaling pathway by treating the cells with a known activator, such as anisomycin (a protein synthesis inhibitor that activates stress signaling pathways) or by exposing them to UV radiation.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Western Blotting:
Normalize the protein samples to the same concentration and separate them by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).
Subsequently, probe the membrane with a primary antibody for total c-Jun as a loading control.
Incubate with the appropriate HRP-conjugated secondary antibodies.
Detection and Analysis:
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantify the band intensities using densitometry software.
Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition at different inhibitor concentrations.
Discussion and Future Directions
The comparative analysis reveals that the representative Pyrazolopyridine 12 exhibits inhibitory activity against JNK3 in the sub-micromolar range.[1] While not as potent as the irreversible inhibitor JNK-IN-8, its efficacy is comparable to that of the first-generation inhibitor SP600125 against the JNK3 isoform. This suggests that the pyrazolo[3,4-b]pyridine scaffold is a promising starting point for the development of novel JNK inhibitors.
The standard inhibitors each have distinct profiles. SP600125 , while widely used, has known off-target effects. JNK-IN-8 showcases high potency due to its irreversible binding mechanism, which can be advantageous for sustained target engagement but may also carry a higher risk of toxicity. TCS JNK 5a provides a tool for dissecting the specific roles of JNK2 and JNK3.
The development of novel JNK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, such as the broader class of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ols, warrants further investigation. Future studies should focus on:
Comprehensive Kinase Profiling: Assessing the selectivity of these compounds against a broad panel of kinases to identify potential off-target effects and to confirm their specificity for JNK.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
Cellular and In Vivo Efficacy: Validating the in vitro findings in relevant cellular models of JNK-driven diseases and progressing lead compounds to in vivo efficacy studies.
By systematically exploring the chemical space around the pyrazolo[3,4-b]pyridine core, it may be possible to develop next-generation JNK inhibitors with improved therapeutic profiles.
References
Scifinder. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]
A Researcher's Guide to Navigating Kinase Cross-Reactivity: Profiling 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class.[1] The development of small molecule inhibitors against these enzymes has led to sign...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class.[1] The development of small molecule inhibitors against these enzymes has led to significant therapeutic breakthroughs. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[2][3] Off-target activities, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4][5] Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory hurdle but a cornerstone of strategic drug development.[6][7][8]
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol , a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous kinase inhibitors.[9][10][11][12] We will explore its performance in a panel of industry-standard biochemical assays and compare its selectivity profile against two well-characterized kinase inhibitors: Staurosporine , a notoriously promiscuous inhibitor, and Lapatinib , a more selective dual inhibitor of EGFR and HER2.
Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a practical framework for designing, executing, and interpreting cross-reactivity studies, thereby enabling more informed decision-making in their kinase inhibitor discovery programs.[6][7]
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] This extensive family of enzymes is often grouped into distinct families based on sequence and structural similarities, such as AGC, CAMK, CMGC, and TK.[13][14] While these classifications are useful, the ATP-binding pocket, the primary target for most small molecule inhibitors, is highly conserved across these families.[2] This conservation is the molecular basis for the frequent observation of inhibitor cross-reactivity.[3][15]
Early and comprehensive profiling of a lead compound against a broad panel of kinases offers several advantages:
Identification of Off-Target Liabilities: Unforeseen inhibition of kinases essential for normal physiological functions can lead to toxicity.[6] Proactively identifying these off-target interactions allows for medicinal chemistry efforts to mitigate these liabilities.
Discovery of Polypharmacological Opportunities: In some instances, the inhibition of multiple kinases can result in a synergistic therapeutic effect.[4][5] Kinome-wide profiling can uncover these opportunities for developing multi-targeted therapies.
Elucidation of Structure-Activity Relationships (SAR): By comparing the selectivity profiles of a series of analogs, researchers can gain valuable insights into the structural features that govern kinase selectivity, thereby guiding the design of more potent and selective inhibitors.[6][8]
Comparative Compounds
To provide a robust context for evaluating the cross-reactivity of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, we have selected two benchmark compounds:
Staurosporine: An microbial alkaloid that is a potent but non-selective inhibitor of a wide range of protein kinases. It serves as a positive control for broad cross-reactivity.
Lapatinib: A dual tyrosine kinase inhibitor that is relatively selective for EGFR and HER2. It represents a more targeted inhibitor profile.
Experimental Design for Cross-Reactivity Profiling
A multi-faceted approach employing a variety of assay formats is crucial for a comprehensive understanding of a compound's selectivity. Different assay technologies measure different aspects of inhibitor-kinase interaction, and a combination of methods provides a more complete picture.[16][17] For this guide, we will detail the protocols for three widely used biochemical assays: a radiometric assay for direct measurement of enzymatic activity, a luminescence-based assay for quantifying ATP consumption, and a competitive binding assay.
Caption: High-level experimental workflow for kinase cross-reactivity profiling.
This assay is often considered the "gold standard" as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic activity.[17][18]
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Step-by-Step Methodology:
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase of interest in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Compound Addition: Add the test compounds (4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, Staurosporine, Lapatinib) at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO control (vehicle).
Kinase Pre-incubation: Pre-incubate the kinase with the compounds for 10 minutes at room temperature to allow for binding.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.
Washing: Wash the filter mat multiple times with phosphoric acid to remove any unbound [γ-33P]ATP.
Detection: Dry the filter mat and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19][20][21] It is a homogeneous assay that is highly amenable to high-throughput screening.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Step-by-Step Methodology:
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction as described in Protocol 1, but using non-radiolabeled ATP.
Compound Addition and Incubation: Add the test compounds and incubate as described previously.
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Detection: Measure the luminescence using a plate reader.
Data Analysis: The analysis is similar to the radiometric assay, with lower luminescence indicating higher kinase inhibition. Calculate percent inhibition and determine IC50 values.
This assay format measures the ability of a compound to displace a ligand that is bound to the active site of a kinase. It is a powerful method for identifying interactions, including those with non-activated kinases, and can detect multiple inhibitor types.[13][22]
Principle: Kinases are tagged with DNA and immobilized on a solid support. An active-site directed ligand is also included in the reaction. The test compound is then added, and its ability to compete with the ligand for binding to the kinase is measured. The amount of kinase bound to the solid support is quantified using qPCR.
Step-by-Step Methodology:
Assay Setup: The assay is typically performed by a specialized vendor. The client provides the compound of interest.
Binding Competition: The test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.
Washing and Elution: Unbound components are washed away. The bound kinases are then eluted.
Quantification: The amount of each kinase in the eluate is quantified using qPCR.
Data Analysis: The results are typically reported as a percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined.
Comparative Data Analysis
The following tables present hypothetical, yet representative, data for the cross-reactivity profiling of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol and the comparator compounds against a selected panel of kinases representing different families.
Table 1: Single-Point Inhibition at 10 µM (Percent Inhibition)
Kinase
Family
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Staurosporine
Lapatinib
CDK2
CMGC
85
98
15
GSK3β
CMGC
72
95
12
PKA
AGC
35
92
5
ROCK1
AGC
41
88
8
EGFR
TK
25
99
96
HER2
TK
18
97
94
VEGFR2
TK
65
96
35
SRC
TK
58
98
28
p38α
CMGC
78
94
21
JNK1
CMGC
69
91
18
Interpretation: The single-point screen provides a broad overview of the compounds' activities. As expected, Staurosporine shows potent inhibition across all tested kinases. Lapatinib demonstrates high selectivity for its primary targets, EGFR and HER2, with some moderate activity against VEGFR2. Our test compound, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, exhibits a more mixed profile, with significant inhibition of several CMGC family kinases (CDK2, GSK3β, p38α, JNK1) and VEGFR2, suggesting a potential multi-targeted profile within this kinase family.
Table 2: IC50/Kd Values for Selected Kinases (nM)
Kinase
Assay Type
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Staurosporine
Lapatinib
CDK2
ADP-Glo™ (IC50)
150
5
>10,000
GSK3β
ADP-Glo™ (IC50)
350
8
>10,000
EGFR
Radiometric (IC50)
>10,000
10
12
HER2
Radiometric (IC50)
>10,000
12
15
VEGFR2
KINOMEscan® (Kd)
500
15
800
p38α
ADP-Glo™ (IC50)
280
25
>10,000
Interpretation: The dose-response analysis confirms the observations from the single-point screen. 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol shows low nanomolar potency against CDK2 and moderate potency against other CMGC kinases and VEGFR2. The lack of activity against EGFR and HER2 clearly distinguishes it from Lapatinib. The Kd value from the binding assay for VEGFR2 is consistent with the enzymatic inhibition data, providing confidence in the observed activity.
Visualizing Selectivity
A powerful way to visualize kinase inhibitor selectivity is through a kinome map or a dendrogram. The following diagram illustrates the concept of plotting inhibitory activity onto a representation of the human kinome.
Caption: Conceptual kinome selectivity map for a hypothetical inhibitor.
This type of visualization provides an at-a-glance understanding of a compound's selectivity profile. For 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, such a map would show clusters of activity within the CMGC kinase family and for VEGFR2, while leaving the majority of the kinome, including the EGFR/HER2 branches, uninhibited.
Conclusion and Future Directions
The cross-reactivity profiling of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol reveals a distinct selectivity profile characterized by potent inhibition of several CMGC family kinases and moderate activity against VEGFR2. This profile is markedly different from both the promiscuous inhibitor Staurosporine and the selective dual inhibitor Lapatinib.
The data presented in this guide, while hypothetical, are based on established principles of kinase inhibitor profiling and serve to illustrate a robust and comprehensive approach to assessing compound selectivity. The choice of assay technology, the design of the experimental workflow, and the methods for data analysis and visualization are all critical components of a successful cross-reactivity study.
For researchers working with 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol or similar scaffolds, the next steps would involve:
Expanding the Kinase Panel: Profiling against a much larger panel of kinases (e.g., the scanMAX panel with over 400 kinases) is necessary to gain a more complete understanding of selectivity.[13]
Cellular Assays: Validating the biochemical findings in cell-based assays that measure the inhibition of specific signaling pathways.
Structural Biology: Obtaining co-crystal structures of the compound bound to its primary targets to elucidate the molecular basis of its potency and selectivity.
By integrating these biochemical, cellular, and structural approaches, drug discovery teams can build a comprehensive understanding of their compounds' activities, mitigate potential liabilities, and ultimately increase the probability of developing safe and effective new medicines.
References
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). Vertex AI Search.
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling. (2012, March 13). ACS Publications.
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018, March 22). PubMed.
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PMC.
Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021, July 12). IntechOpen.
Discovery of Novel 4,5,6,7-Tetrahydro-7 H-pyrazolo[3,4- c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. (2025, January 9). PubMed.
4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. (n.d.). PubMed.
ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2022, May 27). Wiley Online Library.
New pyrazolo[3,4-b]pyrazines: synthesis and biological activity.. (n.d.). Semantic Scholar.
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026, March 24). Der Pharma Chemica.
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023, May 5). PubMed.
4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol. (2025, November 3). Chemsrc.
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PMC.
A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity: A Case Study with 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol and Surface Plasmon Resonance
This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) against other common biophysical techniques for validating the binding affinity of small molecules. We will use the promising scaff...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) against other common biophysical techniques for validating the binding affinity of small molecules. We will use the promising scaffold, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, as a case study for interaction with a hypothetical protein target, "Kinase X," reflecting the common application of this chemical family as kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals seeking to generate high-quality, reliable binding data.
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of crucial cellular signaling proteins like kinases.[1] For any potential therapeutic agent, a precise understanding of its interaction with the intended target is paramount. This involves quantifying the binding affinity (how tightly it binds) and the kinetics (how fast it binds and unbinds). Surface Plasmon Resonance (SPR) has become an indispensable tool for these measurements, offering real-time, label-free analysis of molecular interactions.[2][3][4][5]
Part 1: The Core Principles of Surface Plasmon Resonance (SPR)
At its heart, SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[6] This allows for the real-time monitoring of the association and dissociation of molecules.[6][7]
The Phenomenon : A thin film of gold on a sensor chip is excited by a light source. At a specific angle of incidence, the light energy is absorbed by the electrons in the gold film, creating a collective oscillation known as a surface plasmon. This causes a dip in the intensity of the reflected light.
The Measurement : The angle at which this resonance occurs is extremely sensitive to the refractive index of the medium immediately adjacent to the gold surface. When a protein (the "ligand") is immobilized on the chip, and a small molecule (the "analyte") flows over the surface and binds, the accumulation of mass changes the local refractive index.
The Output : This change in refractive index shifts the resonance angle. The instrument detects this shift and reports it in Resonance Units (RU). By plotting RU over time, we generate a sensorgram, which is a graphical representation of the binding event.[8]
In vitro vs in vivo correlation for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol efficacy
An In-Depth Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for the Efficacy of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, a Novel JAK Inhibitor Introduction: Bridging the Translational Gap for a Novel...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for the Efficacy of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, a Novel JAK Inhibitor
Introduction: Bridging the Translational Gap for a Novel Pyrazolopyridine Compound
The journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges, the most significant of which is the "translational gap"—the frequent disconnect between a compound's performance in simplified in vitro models and its efficacy in complex in vivo systems. This guide focuses on establishing a robust In Vitro-In Vivo Correlation (IVIVC) for the novel compound 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. Given the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, we will proceed with the well-supported hypothesis that this compound, hereafter designated Compound X , functions as an inhibitor of the Janus Kinase (JAK) signaling pathway.
The JAK-STAT pathway is a critical signaling cascade downstream of numerous cytokine receptors, playing a pivotal role in immune response and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, making JAK inhibitors a highly successful class of therapeutics.
This guide provides a comprehensive framework for researchers and drug development professionals to meticulously correlate the in vitro potency of Compound X with its in vivo efficacy. We will dissect the necessary experimental workflows, from initial biochemical assays to complex animal models, emphasizing the rationale behind each step to build a self-validating and predictive translational data package.
Part 1: Foundational In Vitro Characterization - Defining Potency and Selectivity
The primary goal of the in vitro phase is to quantify the potency of Compound X against its intended target, understand its selectivity profile, and confirm its mechanism of action at a cellular level.
Biochemical Assays: Direct Target Engagement
The first step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of the target proteins. For a putative JAK inhibitor, this involves testing against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.
Reagents: Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes, and Compound X serially diluted in DMSO.
Procedure:
Prepare a 3X mixture of the tracer and the Eu-antibody in kinase buffer.
Add 4 µL of this mixture to each well of a 384-well plate.
Add 4 µL of the serially diluted Compound X or DMSO vehicle control.
Add 4 µL of the desired JAK enzyme to initiate the binding reaction.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm and 615 nm.
Analysis: The ratio of 665 nm/615 nm emission is calculated. Data are normalized to vehicle (low inhibition) and no-enzyme (high inhibition) controls. The resulting data are plotted against the logarithm of Compound X concentration and fitted to a four-parameter logistic model to determine the IC₅₀ value.
Rationale: This assay directly measures the binding affinity of the compound to the kinase, providing a clear measure of potency (IC₅₀). Running this against all JAK family members, and ideally a broader kinase panel, establishes the selectivity profile, which is critical for predicting potential off-target effects in vivo.
Table 1: Hypothetical Biochemical Profile of Compound X
Target
IC₅₀ (nM)
Selectivity vs. JAK1
JAK1
5.2
1x
JAK2
58.4
11.2x
JAK3
89.1
17.1x
TYK2
150.7
29.0x
Cell-Based Assays: Confirming Mechanism in a Biological Context
After establishing biochemical potency, the next critical step is to verify that Compound X can inhibit the JAK-STAT pathway in a relevant cellular context.
Experimental Protocol: Phospho-STAT3 (pSTAT3) Assay in TF-1 Cells
The TF-1 cell line is an erythroleukemia line that proliferates in response to cytokines like GM-CSF, which signals through the JAK2/STAT3 pathway.
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.
Procedure:
Starve cells of GM-CSF for 4 hours to reduce basal signaling.
Pre-incubate the starved cells with serially diluted Compound X or DMSO vehicle for 1 hour.
Stimulate the cells with 10 ng/mL GM-CSF for 15 minutes to induce STAT3 phosphorylation.
Immediately fix the cells with 4% paraformaldehyde.
Detection: Permeabilize the cells and stain with a fluorescently-labeled antibody against phosphorylated STAT3 (pSTAT3).
Data Acquisition: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT3 signal.
Analysis: Normalize the MFI data and plot against the logarithm of Compound X concentration to calculate the cellular IC₅₀.
Rationale: This assay moves beyond the isolated enzyme and tests the compound's ability to permeate the cell membrane and inhibit the target in its native signaling complex. The cellular IC₅₀ is often a more translationally relevant metric than the biochemical IC₅₀.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Disease-Relevant Model
The goal of in vivo studies is to determine if the in vitro cellular potency of Compound X translates into a therapeutic effect in a living organism. This requires careful consideration of pharmacokinetics (PK), pharmacodynamics (PD), and the choice of an appropriate disease model.
Pharmacokinetics (PK): What the Body Does to the Drug
Before an efficacy study, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X. A satellite PK study is performed to establish the dose-exposure relationship.
Experimental Protocol: Murine PK Study
Dosing: Administer Compound X to a cohort of mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage) at three different dose levels (e.g., 1, 5, 20 mg/kg).
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
Analysis: Process blood to plasma and quantify the concentration of Compound X using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
Modeling: Use the concentration-time data to calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve, or total exposure), and half-life (t½).
Rationale: The PK profile is crucial for designing the efficacy study. It informs the dosing regimen (e.g., once or twice daily) required to maintain plasma concentrations above the target cellular IC₅₀ for a sustained period.
Pharmacodynamics (PD) and Efficacy: What the Drug Does to the Body
The definitive test is to assess whether Compound X can modulate the JAK-STAT pathway in a disease model and produce a therapeutic benefit. The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a gold-standard model for rheumatoid arthritis.
Experimental Workflow for IVIVC Establishment
Caption: Workflow for establishing In Vitro-In Vivo Correlation (IVIVC).
Experimental Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
Induction: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. Administer a booster immunization 21 days later.
Dosing: Upon the first signs of arthritis (typically around day 25), randomize mice into treatment groups: Vehicle, Compound X (e.g., 5, 15, 45 mg/kg, dosed orally once daily), and a positive control (e.g., Tofacitinib).
Efficacy Assessment: Monitor mice daily for clinical signs of arthritis, scoring each paw on a scale of 0-4. Calculate a cumulative clinical score for each animal. Measure paw thickness with calipers twice weekly.
Terminal PD Analysis: At the end of the study (e.g., day 42), collect paw tissue. Homogenize the tissue and perform an ELISA or Western blot to measure the levels of pSTAT3 to confirm target engagement at the site of inflammation.
Histology: Process ankle joints for histology and score for inflammation, pannus formation, and bone/cartilage destruction.
Part 3: The Correlation - Integrating In Vitro and In Vivo Data
The ultimate goal is to build a mathematical model that links the in vitro potency, the pharmacokinetic profile, and the in vivo efficacy.
Data Presentation and Analysis
The relationship between drug exposure (AUC) and the efficacy outcome (e.g., percent reduction in arthritis score) is plotted. This exposure-response curve is the cornerstone of IVIVC.
Table 2: Hypothetical In Vivo Efficacy and PD Data for Compound X in CIA Model
Treatment Group (mg/kg, QD)
Mean Plasma AUC (ng*h/mL)
Paw pSTAT3 Inhibition (%)
Arthritis Score Reduction (%)
Vehicle
0
0%
0%
Compound X (5)
1,250
35%
28%
Compound X (15)
4,100
68%
62%
Compound X (45)
13,500
85%
81%
The PK/PD/Efficacy Relationship
Caption: The relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.
From this data, we can model the exposure required to achieve a certain level of target inhibition and, consequently, a desired level of efficacy. For instance, the data might reveal that maintaining plasma concentrations of Compound X at least 3-fold above its cellular IC₅₀ for 80% of the dosing interval is required for >60% efficacy. This becomes a critical, data-driven benchmark for predicting the human efficacious dose.
Conclusion
Establishing a rigorous IVIVC is not a linear process but an iterative cycle of hypothesis, testing, and refinement. For a novel pyrazolopyridine-based JAK inhibitor like Compound X, the framework presented here provides a robust pathway to bridge the translational gap. By systematically linking biochemical potency to cellular activity, and then correlating cellular activity with in vivo exposure, target engagement, and ultimate efficacy, we can build a high-confidence data package. This approach not only de-risks the progression of the compound into further development but also provides a quantitative, predictive model for its potential clinical performance.
Title: The discovery of tofacitinib: a first-in-class oral Janus kinase inhibitor for the treatment of rheumatoid arthritis
Source: ACS Drug Discovery
URL: [Link]
Title: The JAK-STAT pathway: a critical regulator of the immune response
Source: Cold Spring Harbor Perspectives in Biology
URL: [Link]
Title: JAK-STAT signaling in health and disease
Source: Nature Reviews Immunology
URL: [Link]
Title: The role of Janus kinase inhibitors in the treatment of autoimmune diseases
Source: Journal of Autoimmunity
URL: [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. As a nitrogen-containing heterocyclic compound, this substance requires care...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. As a nitrogen-containing heterocyclic compound, this substance requires careful handling to mitigate potential environmental and health risks.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a clear, step-by-step approach to its end-of-life management in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.[3][4]
Hazard Assessment and Characterization
The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][7] Laboratory personnel must treat all chemical waste as hazardous unless confirmed otherwise by a qualified professional.[8]
Key Actions:
Consult the Safety Data Sheet (SDS) for any available information on hazards. If an SDS for the specific compound is unavailable, review the SDS for structurally similar compounds to infer potential hazards.[8][9]
Assume the compound is hazardous in the absence of definitive data.[10]
Evaluate the potential for the compound to be classified as a P-listed or U-listed waste, which are acutely toxic and toxic commercial chemical products, respectively.[3]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure during handling and disposal, appropriate personal protective equipment and engineering controls are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
Government-approved safety goggles or a face shield.[11][12]
To protect the eyes from splashes or airborne particles.
Lab Coat
Standard laboratory coat.
To protect clothing and skin from contamination.
Respiratory Protection
A government-approved respirator should be used if handling large quantities or if there is a risk of aerosolization.[11]
To prevent inhalation of the compound.
Engineering Controls:
All handling of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][13]
An emergency eyewash station and safety shower must be readily accessible.[11]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[13][14]
Key Principles:
Incompatible Chemicals: Do not mix 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol waste with incompatible materials. Store it separately from strong oxidizing agents, acids, and bases.
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation.[3][8][13] High-density polyethylene (HDPE) or glass containers are generally suitable.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol"), the primary hazard(s) (e.g., "Toxic"), and the accumulation start date.[4][8]
Step-by-Step Disposal Procedures
The following protocols are designed to guide the user through the safe disposal of both small and large quantities of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol.
Protocol 1: Disposal of Small Quantities (e.g., residual amounts on labware)
Preparation: Don all required PPE as outlined in Table 1 and work within a chemical fume hood.
Decontamination: Rinse contaminated labware (e.g., spatulas, weighing boats, glassware) with a suitable organic solvent such as ethanol or acetone.
Waste Collection: Collect the solvent rinsate in a designated hazardous waste container labeled with the chemical name and solvent used.
Final Rinse: Perform a final rinse of the labware with soap and water. This final rinsate can typically be disposed of down the drain, but consult your institution's specific guidelines.
Solid Waste: Any contaminated disposables, such as wipes or gloves, should be placed in a sealed bag and then into a solid hazardous waste container.[15]
Protocol 2: Disposal of Bulk Quantities (Solid or in Solution)
Preparation: Ensure all necessary PPE is worn and all operations are conducted within a chemical fume hood.
Containment:
Solid Waste: Carefully transfer the solid 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol into a pre-labeled hazardous waste container. Minimize the generation of dust.[15]
Liquid Waste: If the compound is in solution, transfer it to a designated liquid hazardous waste container.
Container Management:
Do not overfill the waste container; leave at least 10% headspace for vapor expansion.[8]
Keep the container securely closed when not actively adding waste.[8]
Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.[8] This area should have secondary containment to prevent spills from spreading.[4][8]
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spills:
Evacuate the area immediately.
Alert your institution's EHS or emergency response team.
Prevent entry into the contaminated area.
Provide emergency responders with the SDS (if available) or information on the chemical's identity and potential hazards.
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[3][4] Academic laboratories may be subject to the EPA's Subpart K regulations, which provide alternative requirements for managing hazardous waste.[3][16]
It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[14] Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[14]
References
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed. (2025, August 1).
How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. (2024, December 17).
Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview | Request PDF - ResearchGate.
A Senior Application Scientist's Guide to Handling 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
This document provides essential safety, handling, and disposal protocols for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. As a heterocyclic compound incorporating both pyrazole and pyridine functionalities, this m...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety, handling, and disposal protocols for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol. As a heterocyclic compound incorporating both pyrazole and pyridine functionalities, this molecule is of significant interest in medicinal chemistry and drug development.[1][2] While comprehensive, substance-specific toxicity data is not widely available, the chemical class dictates a cautious and well-planned approach to handling. This guide is designed for researchers and drug development professionals to ensure personal safety and experimental integrity.
Hazard Assessment and Core Safety Principles
The structure of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol suggests potential biological activity and, consequently, the need for prudent handling. Pyrazole derivatives and related nitrogen-containing heterocyclic compounds should be treated as potentially harmful.[1] The primary risks involve exposure through skin contact, eye contact, inhalation of dust or aerosols, and ingestion.
The foundational principle for handling this compound is the As Low As Reasonably Practicable (ALARP) principle. All engineering controls, personal protective equipment, and procedural steps are designed to minimize exposure to the lowest feasible levels.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in a solid or solution form.
Protective Equipment
Specification
Rationale and Expert Insight
Eye and Face Protection
Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, heating).[3]
Protects eyes from accidental splashes of solutions or contact with airborne powder. The mucous membranes of the eyes can be a rapid route for systemic absorption.
Prevents direct skin contact, which is a primary route of exposure. Always inspect gloves for tears or pinholes before use. For prolonged operations, consider double-gloving. Contaminated gloves can be a source of exposure if not removed and disposed of correctly.[4][5]
Skin and Body Protection
A flame-resistant laboratory coat, fully buttoned. Appropriate protective clothing to prevent skin exposure.[3][6] Closed-toe shoes are mandatory.[5]
Protects skin from accidental spills and contamination.[3] Prevents the transfer of the compound outside of the laboratory. Shoes must fully cover the foot to protect against spills.[5]
Respiratory Protection
Generally not required when handling small quantities within a certified chemical fume hood. For spill response or work in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]
Inhalation of fine powders or aerosols is a direct route to systemic exposure. Engineering controls (fume hoods) are the primary defense. Respirators are a crucial secondary defense for non-routine events.
Operational Plan: A Step-by-Step Protocol
A systematic workflow is essential for safety and reproducibility. The following protocol outlines the key stages of handling this compound.
Step 1: Pre-Handling Preparation
Hazard Review: Before beginning work, review this guide and any available Safety Data Sheets (SDS) for similar compounds.[7]
Work Area Setup: Ensure the chemical fume hood is operational and has a current certification. The work surface should be clean and uncluttered.
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and a designated, labeled waste container.
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Handling the Compound
Location: All weighing and solution preparation must be conducted inside a certified chemical fume hood to contain any dust or vapors.[3]
Manipulation: Use spatulas and other appropriate tools to handle the solid. Avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible materials such as strong oxidizing agents.[3] To prevent potential degradation from oxidation or light, consider storing under an inert gas like nitrogen or argon and in a dark location or amber vial.[8]
Step 3: Post-Handling and Decontamination
Decontaminate: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the designated chemical waste stream.
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3]
Caption: Safe Handling Workflow Diagram
Disposal and Emergency Plans
Disposal Plan
Proper disposal is crucial to protect personnel and the environment.
Chemical Waste: All surplus solid material and solutions containing 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol must be disposed of as hazardous chemical waste.[3][9]
Place in a clearly labeled, sealed container.[10] The label should include the chemical name and approximate quantity.
Do not pour this chemical or its solutions down the drain.[3]
Contaminated Materials: Disposable items that are grossly contaminated (e.g., gloves, weigh boats, pipette tips) should be placed in the same hazardous waste container. Lightly contaminated items like paper towels can be disposed of in a designated solid chemical waste bin for incineration.[11]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Spill:
Alert others in the vicinity.
If the spill is large or outside of a fume hood, evacuate the area.
For small spills within a fume hood, absorb the material with an inert absorbent like sand, vermiculite, or a chemical spill pillow.[3]
Carefully scoop the absorbed material into the designated hazardous waste container.
Decontaminate the area with an appropriate solvent.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
Essential Safety and Handling Guide for Methyl Pyrazole Deriv
What are the Health and Safety Guidelines for Using Amines?. [Source Not Available].